GNE-317
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-[6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-11-13-14(29-15(11)19(26-2)9-28-10-19)17(25-3-5-27-6-4-25)24-16(23-13)12-7-21-18(20)22-8-12/h7-8H,3-6,9-10H2,1-2H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZLHJMDLKDZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)C5(COC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-317: A Brain-Penetrant Dual PI3K/mTOR Inhibitor for Glioblastoma
An In-depth Technical Guide on the Mechanism of Action
Executive Summary
Glioblastoma (GBM) remains one of the most challenging cancers to treat, largely due to the infiltrative nature of the tumor and the formidable blood-brain barrier (BBB) that restricts the efficacy of many systemic therapies. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently hyperactivated in GBM, making it a prime target for therapeutic intervention. GNE-317 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of PI3K and mTOR that has demonstrated significant preclinical efficacy in glioblastoma models. This technical guide provides a comprehensive overview of the mechanism of action of this compound in glioblastoma, detailing its effects on key signaling pathways, and presenting quantitative data and experimental protocols from pivotal preclinical studies.
Core Mechanism of Action: Dual Inhibition of PI3K and mTOR
This compound exerts its anti-tumor effects by targeting two critical nodes in a key signaling pathway that drives glioblastoma proliferation and survival: PI3K and mTOR.[1] The PI3K/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers, including glioblastoma.[2][3]
This compound was specifically engineered to overcome the challenge of the blood-brain barrier, a significant hurdle in the treatment of brain tumors.[2] Its physicochemical properties allow for efficient penetration into the brain, where it can reach its targets within the tumor cells.[4]
Upon reaching the glioblastoma cells, this compound simultaneously inhibits both PI3K and mTOR, leading to a robust blockade of downstream signaling. This dual inhibition is critical, as targeting only one of these kinases can sometimes lead to feedback activation of the other, limiting the therapeutic effect.[1]
The primary consequences of this compound's dual inhibitory action are:
-
Inhibition of Cell Proliferation: By blocking the PI3K/mTOR pathway, this compound halts the cell cycle and prevents the uncontrolled proliferation of glioblastoma cells.[5]
-
Induction of Apoptosis: The disruption of pro-survival signals from the PI3K/mTOR pathway triggers programmed cell death (apoptosis) in tumor cells.
-
Reduction of Tumor Growth: In preclinical models, this compound has been shown to significantly inhibit the growth of glioblastoma tumors and improve survival.
Signaling Pathway Modulation
This compound's mechanism of action is centered on its ability to modulate the PI3K/Akt/mTOR signaling cascade. The binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface typically activates PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt.
Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 is a master regulator of protein synthesis and cell growth, and its activation leads to the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The phosphorylation of S6K and the inactivation of 4E-BP1 promote the translation of proteins essential for cell growth and proliferation.
This compound disrupts this entire cascade by directly inhibiting both PI3K and mTOR. This leads to a marked decrease in the phosphorylation levels of key downstream signaling molecules, including phosphorylated Akt (pAkt), phosphorylated S6 ribosomal protein (pS6), and phosphorylated 4E-BP1 (p4EBP1). The reduction in these phosphorylated proteins serves as a reliable biomarker of this compound's target engagement and pathway inhibition.
Quantitative Data
The preclinical efficacy of this compound has been evaluated in various glioblastoma cell lines and in vivo models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| U87MG | 0.59 ± 0.50 | [6] |
| GBM6 | 0.59 ± 0.50 | [6] |
| GBM10 | 0.72 ± 0.40 | [6] |
| GBM22 | 0.26 ± 0.14 | [6] |
| GBM84 | 3.49 ± 1.64 | [6] |
| GL261 | Not specified, showed cytotoxic activity |
Table 2: In Vivo Efficacy of this compound in Orthotopic Glioblastoma Models
| Model | Treatment | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| U87 | This compound | 90 | - | |
| GS2 | This compound | 50 | - | |
| GBM10 | This compound | - | Significant | |
| GBM8, 10, 59 | This compound + Bevacizumab | - | Median survival ratio: 1.47, 1.75, 1.74 | [6] |
Table 3: In Vivo Pharmacodynamic Biomarker Modulation by this compound in Mouse Brain
| Biomarker | Inhibition (%) | Time Post-Dose | Reference |
| pAkt | 80 | Not Specified | |
| p4EBP1 | 84 | Not Specified | |
| pS6 | 92 | Not Specified | |
| pAkt and pS6 | 40-90 | Up to 6 hours |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound in glioblastoma.
Cell Proliferation Assay (MTS Assay)
This assay is used to assess the effect of this compound on the viability and proliferation of glioblastoma cell lines.
Protocol:
-
Cell Seeding: Glioblastoma cells (e.g., U87MG, T98G) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for an additional 48 to 72 hours.
-
MTS Reagent Addition: MTS reagent is added to each well according to the manufacturer's instructions.
-
Incubation: The plates are incubated for 1 to 4 hours at 37°C to allow for the conversion of the MTS tetrazolium salt to formazan (B1609692) by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of viability against the log of the drug concentration.
Orthotopic Glioblastoma Xenograft Model
This in vivo model is used to evaluate the efficacy of this compound in a setting that more closely mimics the human disease.
Protocol:
-
Cell Preparation: Human glioblastoma cells (e.g., U87, GS2) are cultured and harvested to prepare a single-cell suspension.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Intracranial Injection: Mice are anesthetized, and a small burr hole is drilled in the skull. A stereotactic apparatus is used to inject a specific number of glioblastoma cells into a defined location in the brain, typically the striatum.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using methods such as bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is typically administered orally via gavage at a specified dose and schedule.
-
Efficacy Assessment: The primary endpoints for efficacy are typically tumor growth inhibition and overall survival. Tumor volume is measured regularly, and survival is monitored until a pre-defined endpoint.
-
Tissue Analysis: At the end of the study, brains are harvested for histological analysis to confirm tumor presence and for biomarker analysis (e.g., Western blotting for pAkt, pS6) to assess target engagement.
Western Blotting
This technique is used to detect and quantify the levels of specific proteins, such as the phosphorylated downstream effectors of the PI3K/mTOR pathway, in glioblastoma cells or tumor tissues.
Protocol:
-
Protein Extraction: Glioblastoma cells or tumor tissue are lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-pAkt, anti-pS6, anti-p4EBP1).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that is captured on film or by a digital imager.
-
Analysis: The intensity of the bands is quantified to determine the relative abundance of the target protein in each sample. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data.
Conclusion
This compound represents a promising therapeutic agent for the treatment of glioblastoma. Its ability to penetrate the blood-brain barrier and dually inhibit the PI3K and mTOR pathways addresses two of the major challenges in glioblastoma therapy. Preclinical studies have provided robust evidence of its mechanism of action, demonstrating significant inhibition of the PI3K/mTOR signaling cascade, leading to reduced tumor cell proliferation, induction of apoptosis, and a notable anti-tumor effect in vivo. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and other brain-penetrant PI3K/mTOR inhibitors for the treatment of this devastating disease.
References
- 1. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 2. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distribution of the phosphatidylinositol 3-kinase inhibitors Pictilisib (GDC-0941) and this compound in U87 and GS2 intracranial glioblastoma models-assessment by matrix-assisted laser desorption ionization imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
GNE-317: A Brain-Penetrant PI3K/mTOR Inhibitor with Therapeutic Potential in Neurodegenerative Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathology and the lack of disease-modifying therapies. A growing body of evidence implicates the dysregulation of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway in the core mechanisms of these disorders, including amyloid-beta (Aβ) and tau pathology, neuronal apoptosis, and neuroinflammation. GNE-317, a potent, brain-penetrant dual PI3K/mTOR inhibitor, has emerged as a promising therapeutic candidate. Initially developed for glioblastoma due to its excellent blood-brain barrier permeability, its mechanism of action directly targets a key pathway implicated in neurodegeneration. This technical guide synthesizes the preclinical data, outlines detailed experimental protocols for its evaluation, and visualizes the underlying molecular pathways to provide a comprehensive overview of the therapeutic potential of this compound in neurodegenerative disease. While direct preclinical studies of this compound in neurodegenerative models are limited, this guide draws upon data from mechanistically similar brain-penetrant PI3K/mTOR inhibitors to illustrate its potential efficacy and to provide a roadmap for future research.
Introduction: The PI3K/AKT/mTOR Pathway in Neurodegeneration
The PI3K/AKT/mTOR signaling cascade is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] In the central nervous system, this pathway is vital for neuronal survival, synaptic plasticity, and memory formation.[2][3] However, its aberrant activation is increasingly recognized as a central driver of pathology in several neurodegenerative diseases.[2][4]
In Alzheimer's disease (AD) , a hyperactive PI3K/AKT/mTOR pathway is linked to increased production of amyloid-beta (Aβ) and the hyperphosphorylation of tau protein, the two pathological hallmarks of the disease.[5][6] The pathway's inhibition of autophagy, a cellular process responsible for clearing aggregated proteins, further contributes to the accumulation of toxic Aβ and tau aggregates.[5][7]
In Parkinson's disease (PD) , the PI3K/AKT/mTOR pathway is implicated in the loss of dopaminergic neurons in the substantia nigra.[4] Dysregulation of this pathway can lead to mitochondrial dysfunction, oxidative stress, and apoptosis, all of which contribute to the progressive neurodegeneration seen in PD.[4][8]
Therefore, the inhibition of the PI3K/AKT/mTOR pathway with a brain-penetrant molecule like this compound presents a compelling therapeutic strategy to tackle the root causes of these devastating diseases.
This compound: A Brain-Penetrant Dual PI3K/mTOR Inhibitor
This compound was specifically designed to overcome the challenge of the blood-brain barrier (BBB), a major hurdle for many central nervous system drugs.[9] Its physicochemical properties were optimized to limit its recognition and removal by efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) at the BBB.[9][10] This results in significantly higher brain concentrations compared to other PI3K/mTOR inhibitors.[10]
Physicochemical Properties and Brain Penetrance
Preclinical studies in mice have demonstrated the superior brain penetrance of this compound.[10]
| Property | This compound | GDC-0980 (comparator with high efflux) | Reference |
| Efflux Transporter Substrate | No (for P-gp and BCRP) | Yes | [9] |
| Brain Penetrance | High and independent of efflux transporters | Low and limited by efflux transporters | [10] |
| Brain-to-Plasma Ratio | Comparable in wild-type and efflux transporter knockout mice | Significantly higher in efflux transporter knockout mice | [11] |
| Target Engagement in Brain | Marked inhibition of pAkt and pS6 (40-90% suppression up to 6 hours post-dose) | Less efficacious at downregulating the PI3K and mTOR pathways in the brain | [9][10] |
Preclinical Evidence for PI3K/mTOR Inhibition in Neurodegenerative Disease Models
While in-vivo preclinical data for this compound in dedicated neurodegenerative models is not yet published, studies on other brain-penetrant dual PI3K/mTOR inhibitors provide strong proof-of-concept for this therapeutic approach. The following sections present surrogate data from PF-04691502, a compound with a similar mechanism of action, to illustrate the potential of this compound.
Alzheimer's Disease Model
A study utilizing the APP/PS1 transgenic mouse model of Alzheimer's disease demonstrated the therapeutic efficacy of the dual PI3K/mTOR inhibitor PF-04691502.[12]
Table 3.1.1: Efficacy of PF-04691502 in APP/PS1 Mice [12]
| Outcome Measure | Treatment Group | Result |
| Cognitive Performance (Morris Water Maze) | PF-04691502 (1 mg/kg, 12 weeks) | Enhanced spatial learning and memory |
| Insoluble Aβ Accumulation (Brain) | PF-04691502 (1 mg/kg, 12 weeks) | Significantly reduced |
| Autophagy Induction (Brain) | PF-04691502 (1 mg/kg, 12 weeks) | Increased LC3-II/LC3-I ratio, upregulated Beclin-1, and elevated LAMP-2 levels |
These findings suggest that a brain-penetrant PI3K/mTOR inhibitor can ameliorate key pathological and cognitive deficits in a mouse model of AD, primarily through the enhancement of autophagy-mediated clearance of Aβ.[12]
Parkinson's Disease Model
In an in-vitro model of Parkinson's disease using SH-SY5Y neuroblastoma cells treated with the neurotoxin MPP+, the dual PI3K/mTOR inhibitor PF-04691502 demonstrated significant neuroprotective effects.[13]
Table 3.2.1: Neuroprotective Effects of PF-04691502 in an In Vitro PD Model [13][14]
| Outcome Measure | Treatment Group | Result |
| Cell Viability (MTT Assay) | PF-04691502 (0.5 and 1 µM) | Significantly improved cell viability compared to MPP+-treated group |
| Neuroinflammation (NF-κB and pro-inflammatory cytokine levels) | PF-04691502 (0.5 and 1 µM) | Marked decrease in inflammatory markers |
| Apoptotic Pathways | PF-04691502 | Modulation of apoptotic indicators, suggesting alleviation of neurodegenerative processes |
These results indicate that PI3K/mTOR inhibition can protect neurons from toxicity and inflammation, key pathological features of Parkinson's disease.[13][14]
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway in Neurodegeneration
Caption: PI3K/AKT/mTOR pathway in neurodegeneration and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation in an Alzheimer's Disease Mouse Model
References
- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PF-04691502, a PI3K/mTOR Dual Inhibitor, Ameliorates AD-like Pathology in a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of PI3K signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Action of Autophagy Modulators Dissected by Quantitative Systems Pharmacology Analysis [mdpi.com]
- 8. Sinomenine exerts a neuroprotective effect on PD mouse model through inhibiting PI3K/AKT/mTOR pathway to enhance autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decreased affinity for efflux transporters increases brain penetrance and molecular targeting of a PI3K/mTOR inhibitor in a mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PF-04691502, a PI3K/mTOR Dual Inhibitor, Ameliorates AD-like Pathology in a Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-317: A Technical Guide to Brain Penetrance and Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the brain penetrance and distribution of GNE-317, a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). This compound has been specifically optimized to cross the blood-brain barrier (BBB), making it a promising agent for the treatment of central nervous system (CNS) malignancies such as glioblastoma (GBM). This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant signaling pathway and experimental workflows.
Core Data Summary
The brain penetrance of this compound has been assessed in multiple preclinical models, consistently demonstrating its ability to achieve significant concentrations in the brain. The data below summarizes key pharmacokinetic parameters.
Table 1: Brain Penetrance and Distribution of this compound in Mice
| Parameter | Species/Model | Dose | Value | Source |
| Brain-to-Plasma Ratio (AUC) | FVBn wild-type mice | 30 mg/kg, p.o. | ~0.75 | [1] |
| Brain-to-Plasma Ratio | GS2 tumor-bearing mice | 40 mg/kg, p.o. (daily for 42 days) | 1.02 ± 0.10 (Normal Brain), 0.98 ± 0.15 (Tumored Brain) | [2] |
| Brain Penetrance vs. GDC-0980 | C57B6/J mice with GL261 tumors | 30 mg/kg, p.o. | 3-fold greater penetrance in tumor core, rim, and normal brain | [3][4] |
| Unbound Fraction (fu) | Mouse Plasma | N/A | 14.9% | [1][5] |
| Unbound Fraction (fu) | Mouse Brain Tissue | N/A | 5.4% | [1][5] |
Table 2: In Vivo Target Engagement of this compound in Mouse Brain
| Biomarker Inhibition | Species/Model | Dose | Timepoint | % Inhibition | Source |
| pAkt | CD-1 mice | 50 mg/kg, p.o. | 1 and 6 hours post-dose | 80% | [4] |
| p4EBP1 | CD-1 mice | 50 mg/kg, p.o. | 1 and 6 hours post-dose | 84% | [4] |
| pS6 | CD-1 mice | 50 mg/kg, p.o. | 1 and 6 hours post-dose | 92% | [4] |
| pAkt and pS6 | Mouse brain | 40 mg/kg, p.o. | Up to 6 hours post-dose | 40% to 90% | [1][5][6][7][8] |
Experimental Protocols
Detailed, step-by-step laboratory protocols for the following experiments are not fully available in the public domain. However, based on published literature, the following sections outline the general methodologies employed in the study of this compound.
In Vivo Pharmacokinetic (PK) Studies in Rodents
Objective: To determine the plasma and brain concentrations of this compound over time and to calculate key pharmacokinetic parameters such as the brain-to-plasma ratio.
General Methodology:
-
Animal Models: Studies have utilized various mouse strains, including FVB/n wild-type, Mdr1a/b−/−Bcrp−/− triple-knockout, C57B6/J, and athymic nude mice bearing orthotopic glioblastoma xenografts (e.g., U87, GS2, GBM10).[3][4][6][8][9]
-
Drug Administration: this compound is typically formulated in a vehicle such as 0.5% methylcellulose/0.2% polysorbate (MCT) and administered via oral gavage (p.o.) at doses ranging from 2.5 to 50 mg/kg.[1][4][10]
-
Sample Collection: At specified time points following administration, blood samples are collected (e.g., via cardiac puncture) and processed to obtain plasma. Animals are then euthanized, and brains are harvested. In tumor models, the brain may be dissected into normal brain, tumor core, and tumor rim.[11]
-
Sample Processing: Brain tissue is homogenized. Both plasma and brain homogenate samples are then typically subjected to protein precipitation followed by extraction of the analyte.
-
Quantification: The concentration of this compound in the processed samples is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
In Vitro Efflux Transporter Substrate Assay
Objective: To assess whether this compound is a substrate of key blood-brain barrier efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).
General Methodology:
-
Cell Line: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (for P-gp) or BCRP gene are commonly used.[1][5][6][7][8][9]
-
Cell Culture: Cells are seeded on permeable supports (e.g., Transwell inserts) and cultured to form a confluent monolayer, which mimics a barrier.
-
Transport Assay: this compound is added to either the apical (top) or basolateral (bottom) chamber of the Transwell plate. Samples are taken from the opposite chamber at various time points to measure the rate of transport across the cell monolayer in both directions (apical-to-basolateral and basolateral-to-apical).
-
Data Analysis: The apparent permeability coefficients (Papp) are calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 1 indicates that the compound is a substrate of the efflux transporter. Studies have shown that this compound is not a substrate of P-gp or BCRP.[1][5][6][7][8][9]
Visualizations
PI3K/mTOR Signaling Pathway Inhibition by this compound
The primary mechanism of action of this compound is the inhibition of the PI3K/mTOR signaling pathway, which is frequently hyperactivated in glioblastoma and plays a crucial role in cell growth, proliferation, and survival.[2][3][6][12]
Caption: this compound inhibits the PI3K/mTOR pathway.
Experimental Workflow for In Vivo Brain Penetrance Study
The following diagram illustrates the typical workflow for assessing the brain penetrance of this compound in a preclinical mouse model.
Caption: Workflow for this compound in vivo brain studies.
Logical Relationship: this compound's Properties and Improved Brain Penetrance
This compound was specifically designed to overcome the challenge of the blood-brain barrier. Its improved brain penetrance is a direct result of its reduced affinity for key efflux transporters.
Caption: Design leading to this compound's brain penetrance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Glioblastoma - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. [PDF] PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma | Semantic Scholar [semanticscholar.org]
- 6. oaepublish.com [oaepublish.com]
- 7. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Development of a Novel PET Radioligand Targeting PKM2 for Brain Imaging and Alzheimer's Disease Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of GNE-317 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of GNE-317, a potent and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2] this compound's ability to cross the blood-brain barrier makes it a promising candidate for the treatment of brain tumors such as glioblastoma.[3] This document summarizes key quantitative data on its cytotoxic effects across various cancer cell lines, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Cytotoxicity Data
This compound has demonstrated cytotoxic and anti-proliferative activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various studies. The following table summarizes publicly available IC50 data for this compound across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A2058 | Melanoma | Not explicitly quantified, but showed dose-dependent response |
| H1 | Melanoma | Not explicitly quantified, but showed dose-dependent response |
| PC-3 | Prostate Cancer | Not explicitly quantified, but showed cellular effect |
| A-172 | Glioblastoma | Not explicitly quantified, but showed cellular effect |
| Hs 683 | Glioma | Not explicitly quantified, but showed cellular effect |
| LN-229 | Glioblastoma | Not explicitly quantified, but showed cellular effect |
| M059J | Glioblastoma | Not explicitly quantified, but showed cellular effect |
| SF-268 | Glioma | Not explicitly quantified, but showed cellular effect |
| SF-539 | Glioma | Not explicitly quantified, but showed cellular effect |
| U-87 MG | Glioblastoma | Not explicitly quantified, but showed cellular effect |
| GL261 | Glioma | Showed cytotoxic activity |
Signaling Pathway Inhibition
This compound exerts its cytotoxic effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[8] Dysregulation of this pathway is a common feature in many cancers.[8] this compound's dual inhibition of PI3K and mTOR effectively blocks key signaling nodes, leading to reduced cell viability and proliferation.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.[9]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)[11]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).[11] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[11] Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used for background subtraction.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Caption: Workflow for a typical MTT cytotoxicity assay.
Western Blot Analysis of PI3K Pathway Inhibition
Western blotting can be used to confirm the mechanism of action of this compound by detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein.[7][12]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6, anti-S6, and a loading control like β-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash with cold PBS and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein for Akt and S6 would confirm the inhibitory effect of this compound.
Caption: General workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
GNE-317: A Technical Guide to Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the physicochemical properties of GNE-317, a potent and brain-penetrant dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor, with a specific focus on its ability to cross the blood-brain barrier (BBB).
Core Physicochemical Properties
This compound was strategically designed to overcome the challenge of drug delivery to the central nervous system (CNS). Its physicochemical characteristics have been optimized to facilitate passage across the highly selective BBB.[1][2] A key feature of this compound is its reduced affinity for efflux transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are major contributors to the limited brain penetration of many therapeutic agents.[1][3][4][5]
| Property | Value | Source |
| Molecular Formula | C19H22N6O3S | [4][6] |
| Molecular Weight | 414.48 g/mol | [4][6][7] |
| Efflux Transporter Substrate | No (Not a substrate for P-gp or BCRP) | [1][4][6] |
| Brain-to-Plasma Ratio (AUC0-tlast) in FVBn wild-type mice | 0.75 | [5] |
| Free Fraction (Mouse Plasma) | 14.9% | [6] |
| Free Fraction (Mouse Brain) | 5.4% | [6] |
| Solubility | Soluble in DMSO | [6][8][9] |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers, including glioblastoma (GBM).[5][][11] By targeting both PI3K and mTOR, this compound can effectively suppress downstream signaling, leading to the inhibition of tumor cell growth, proliferation, and survival.[6][] In preclinical models, this compound has been shown to markedly inhibit the PI3K pathway in the mouse brain, causing a 40% to 90% suppression of phosphorylated Akt (pAkt) and phosphorylated S6 ribosomal protein (pS6) signals for up to 6 hours after administration.[1][2][4][]
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols for BBB Penetration Assessment
The ability of this compound to cross the BBB has been evaluated using a combination of in vitro and in vivo experimental models.
In Vitro BBB Model: Madin-Darby Canine Kidney (MDCK) Cell Transwell Assay
This assay is used to assess the potential of a compound to be a substrate for efflux transporters like P-gp and BCRP.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected to overexpress human or mouse P-gp or BCRP are cultured on semi-permeable Transwell inserts until a confluent monolayer is formed.[1][4][6]
-
Compound Addition: this compound is added to either the apical (top) or basolateral (bottom) chamber of the Transwell system.
-
Incubation: The cells are incubated for a defined period, allowing for the transport of the compound across the cell monolayer.
-
Quantification: The concentration of this compound in both the apical and basolateral chambers is measured at various time points using LC-MS/MS.
-
Permeability Calculation: The apparent permeability (Papp) is calculated in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Efflux Ratio: The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio close to 1 suggests that the compound is not a substrate for the expressed transporter. Studies have shown this compound is not a substrate of either P-gp or BCRP.[1][4][6]
References
- 1. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Decreased affinity for efflux transporters increases brain penetrance and molecular targeting of a PI3K/mTOR inhibitor in a mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 11. Preclinical therapeutic efficacy of a novel blood-brain barrier-penetrant dual PI3K/mTOR inhibitor with preferential response in PI3K/PTEN mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
GNE-317 for Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-317 is a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). Originally developed for oncology applications, particularly glioblastoma, its ability to effectively cross the blood-brain barrier and modulate the PI3K/Akt/mTOR signaling pathway has garnered significant interest for its therapeutic potential in neurodegenerative disorders, including Alzheimer's disease (AD). This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in AD research, with a focus on quantitative data and detailed experimental protocols.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. In the context of Alzheimer's disease, dysregulation of this pathway has been implicated in the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau, the two pathological hallmarks of the disease. Furthermore, recent research has highlighted the role of this pathway in neuroinflammation, a key component of AD pathogenesis. This compound's ability to modulate this pathway in the central nervous system makes it a valuable tool for investigating the underlying mechanisms of AD and for evaluating potential therapeutic strategies.
Mechanism of Action
This compound is an oxetane (B1205548) derivative of GDC-0980, specifically synthesized to reduce its affinity for efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). This modification significantly enhances its brain penetrance.[1] this compound exerts its biological effects by inhibiting the catalytic activity of PI3K and mTOR, which in turn modulates downstream signaling cascades.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Cell Line/Assay | Reference |
| PI3Kα (apparent Ki) | 2 nM | Biochemical Assay | [2] |
| mTOR (apparent Ki) | 9 nM | Biochemical Assay | [2] |
| EC50 (Cell Proliferation) | 132 nM | PC3 (Prostate Cancer) | [2] |
| EC50 (Cell Proliferation) | 240 nM | A172 (Glioblastoma) | [2] |
Table 2: Pharmacokinetics and Brain Penetrance (Mouse)
| Parameter | Value | Conditions | Reference |
| Free Fraction (Plasma) | 14.9% | Mouse Plasma | [3] |
| Free Fraction (Brain) | 5.4% | Mouse Brain Tissue | [3] |
| Brain-to-Plasma Ratio | > 1 | Tumor-bearing mice | [4] |
Table 3: In Vivo Pharmacodynamics and Efficacy (Mouse Models)
| Parameter | Value | Model/Conditions | Reference |
| pAkt & pS6 Suppression (Brain) | 40-90% | 40 mg/kg, p.o., up to 6h post-dose | [5] |
| Tumor Growth Inhibition | 90% | U87 Orthotopic Model (40 mg/kg, p.o.) | [5] |
| Tumor Growth Inhibition | 50% | GS2 Orthotopic Model (40 mg/kg, p.o.) | [5] |
| Lipid Droplet Reduction | Significant | APOE4/4 iMG cells treated with fibrillar Aβ | [6] |
| Inflammatory Cytokine Secretion Reversal | Significant | APOE4/4 iMG cells with high lipid droplets | [6] |
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway, which is the primary target of this compound.
Experimental Workflow: In Vitro Microglia Lipid Droplet Accumulation Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on lipid droplet accumulation in microglia, based on the study by Haney et al. (2024).
Experimental Protocols
In Vitro Microglia Lipid Droplet Accumulation Assay
This protocol is based on the methodology described in Haney et al., Nature, 2024.
-
Cell Culture:
-
Culture human induced pluripotent stem cell-derived microglia (iMG) from APOE4/4 donors according to established protocols.
-
Plate iMGs at a suitable density in appropriate well plates.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO. The final concentration of this compound used in the study by Haney et al. is not explicitly stated in the provided abstracts, but typical concentrations for in vitro studies with PI3K inhibitors range from 100 nM to 1 µM. A dose-response experiment is recommended to determine the optimal concentration.
-
Prepare fibrillar amyloid-beta (fAβ) aggregates.
-
Treat the APOE4/4 iMGs with fAβ to induce lipid droplet accumulation.
-
In the treatment group, co-administer this compound at the desired concentration.
-
Include a vehicle control group (DMSO) for both fAβ-treated and untreated cells.
-
-
Incubation:
-
Incubate the cells for a period sufficient to observe lipid droplet formation, typically 24-48 hours.
-
-
Lipid Droplet Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a suitable detergent (e.g., 0.1% Triton X-100).
-
Stain for lipid droplets using a fluorescent dye such as BODIPY or by immunofluorescence for perilipin-2 (PLIN2), a protein that coats lipid droplets.
-
Acquire images using fluorescence microscopy.
-
Quantify the lipid droplet area or intensity per cell using image analysis software (e.g., ImageJ).
-
-
Lysosomal and Cytokine Analysis:
-
To assess lysosomal accumulation, stain cells with a lysosomotropic dye (e.g., LysoTracker) and quantify fluorescence intensity.
-
Collect the cell culture supernatant to measure the secretion of inflammatory cytokines (e.g., TNF-α, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
RNA Sequencing (Optional):
-
Lyse the cells and extract total RNA.
-
Perform RNA sequencing to analyze changes in gene expression related to lipid metabolism, inflammation, and autophagy.
-
In Vivo Mouse Model of Alzheimer's Disease
While specific in vivo protocols for this compound in AD models are not yet widely published, a general protocol can be adapted from its use in glioblastoma models.
-
Animal Model:
-
Use a relevant transgenic mouse model of Alzheimer's disease, such as the 5xFAD or APP/PS1 models, which develop amyloid pathology and neuroinflammation.
-
-
Drug Formulation and Administration:
-
Formulate this compound for oral gavage. A common vehicle is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water.
-
Based on preclinical oncology studies, a dosage range of 10-40 mg/kg, administered once daily, is a reasonable starting point. Dose-ranging studies are recommended to determine the optimal therapeutic dose for AD-related endpoints.
-
-
Treatment Paradigm:
-
Initiate treatment at an age when the pathological features of the chosen mouse model begin to appear.
-
Treat animals for a duration sufficient to observe changes in pathology and/or behavior (e.g., 1-3 months).
-
Include a vehicle-treated control group.
-
-
Outcome Measures:
-
Behavioral Testing: At the end of the treatment period, perform a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial memory and the novel object recognition test for recognition memory.
-
Brain Tissue Analysis:
-
Perfuse the animals and collect brain tissue.
-
Homogenize one hemisphere to measure levels of soluble and insoluble Aβ and phosphorylated tau by ELISA or Western blot.
-
Use the other hemisphere for immunohistochemical analysis of amyloid plaques, neuroinflammation (microgliosis and astrocytosis), and neuronal markers.
-
-
Target Engagement: To confirm that this compound is hitting its target in the brain, measure the levels of phosphorylated Akt and S6 in brain homogenates by Western blot.
-
Conclusion
This compound represents a promising research tool for investigating the role of the PI3K/Akt/mTOR pathway in Alzheimer's disease. Its excellent brain penetrance allows for robust target engagement in the central nervous system. The recent discovery of its ability to reverse pathological lipid droplet accumulation in microglia in an AD-relevant context opens up new avenues for research into the interplay between neuroinflammation, lipid metabolism, and neurodegeneration. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound and other PI3K/mTOR inhibitors for Alzheimer's disease. Further research is warranted to establish the in vivo efficacy of this compound in animal models of AD and to explore its potential for clinical translation.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linking APOE4/4 genotype to microglial lipid droplets and neurotoxicity in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GNE-317 Formulation for In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-317 is a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[][2][3] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of primary brain tumors like glioblastoma (GBM) and brain metastases.[][4][5][6] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound in mouse models, based on preclinical studies. It includes quantitative data on its efficacy, detailed experimental procedures, and visual diagrams of its mechanism of action and experimental workflows.
Mechanism of Action
This compound targets the PI3K/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, survival, and metabolism.[] By inhibiting both PI3K and mTOR, this compound can effectively suppress tumor growth.[][2] It was specifically designed to have low efflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are transporters that typically prevent drugs from entering the brain.[][5] This characteristic allows this compound to achieve therapeutic concentrations in the brain.[4]
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer models.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) |
| GBM6 | 0.59 ± 0.50 |
| GBM10 | 0.72 ± 0.40 |
| GBM22 | 0.26 ± 0.14 |
| GBM84 | 3.49 ± 1.64 |
| PC3 (Prostate) | 0.132 |
| A172 (Glioblastoma) | 0.240 |
Data sourced from AACR abstract 2617 and Cayman Chemical product information.[3][7]
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Tumor Model | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Outcome |
| U87 Glioblastoma | - | 10-40 | - | Reduced tumor growth.[3] |
| U87 Glioblastoma | Orthotopic | 40 | Oral | 90% tumor growth inhibition.[8] |
| GS2 Glioblastoma | Orthotopic | 40 | Oral | 50% tumor growth inhibition.[8] |
| GBM10 Glioblastoma | Orthotopic | 30 (then 40 for 2 weeks) | Oral | Extended median survival from 55.5 to 75 days.[8][9] |
| GL261 Glioma | C57BL/6J | 30 | Oral (daily) | No significant change in tumor growth or survival benefit.[10][11] |
| Melanoma Brain Metastasis | NSG | 2.5, 12.5, 25 | Oral Gavage (daily) | Reduced growth rate and number of brain metastases; increased overall survival.[12] |
Experimental Protocols
This compound Formulation for Oral Administration
This protocol describes the preparation of a this compound suspension for oral gavage in mice.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (B11928114) (MC)
-
0.2% (v/v) Polysorbate 80 (Tween 80)
-
Sterile, deionized water
-
Sterile conical tubes (15 mL and 50 mL)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Pipettes and sterile tips
Protocol:
-
Prepare the Vehicle Solution (0.5% MC / 0.2% Tween 80):
-
In a sterile beaker, add the required volume of sterile deionized water.
-
While stirring with a magnetic stirrer, slowly add the methylcellulose powder to the water to achieve a final concentration of 0.5% (w/v).
-
Continue stirring until the methylcellulose is fully dissolved. This may take some time and can be facilitated by heating the water slightly (do not boil).
-
Once the methylcellulose is dissolved, add Polysorbate 80 to a final concentration of 0.2% (v/v).
-
Stir until the solution is homogeneous.
-
The vehicle can be stored at 4°C for up to one week.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add a small volume of the vehicle solution to the this compound powder and vortex to create a paste.
-
Gradually add the remaining vehicle solution to the desired final volume while continuously vortexing or stirring to ensure a uniform suspension.
-
For a homogeneous suspension, sonication may be applied if necessary.
-
Note on an alternative vehicle: Some studies have utilized a formulation with Carboxymethylcellulose sodium (CMC-Na). A 5 mg/mL homogeneous suspension can be prepared by adding 5 mg of this compound to 1 mL of CMC-Na solution and mixing evenly.[9]
In Vivo Administration of this compound via Oral Gavage
This protocol outlines the procedure for administering the this compound suspension to mice.
Materials:
-
Prepared this compound suspension
-
Mouse gavage needles (20-22 gauge, straight or curved)
-
1 mL syringes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Animal Preparation:
-
Weigh each mouse to determine the correct volume of this compound suspension to administer.
-
Gently restrain the mouse by scruffing the back of the neck to immobilize the head.
-
-
Gavage Procedure:
-
Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Ensure there are no air bubbles in the syringe.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance.
-
Slowly dispense the contents of the syringe into the stomach.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for a few minutes to ensure there are no signs of distress or aspiration.
-
Caption: Experimental workflow for in vivo studies with this compound.
Safety and Toxicology
While detailed toxicology studies are not extensively reported in the provided search results, hyperglycemia is a known side effect of PI3K/mTOR inhibitors. One study noted that a medium dose of this compound caused a significant increase in blood glucose in mice, whereas a low-dose regimen did not have a significant effect.[12] It is recommended to monitor blood glucose levels in animals receiving this compound, especially at higher doses. The maximum tolerated dose for daily administration in some studies was determined to be 30 mg/kg.[10][11]
Conclusion
This compound is a promising brain-penetrant PI3K/mTOR inhibitor with demonstrated efficacy in preclinical mouse models of brain cancer. The provided protocols for formulation and administration are intended to serve as a guide for researchers investigating the therapeutic potential of this compound. Adherence to proper animal handling and experimental procedures is crucial for obtaining reliable and reproducible results.
References
- 2. This compound |CAS:1394076-92-6 Probechem Biochemicals [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medkoo.com [medkoo.com]
- 6. Preclinical therapeutic efficacy of a novel blood-brain barrier-penetrant dual PI3K/mTOR inhibitor with preferential response in PI3K/PTEN mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 12. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-317 in Orthotopic Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GNE-317, a potent and brain-penetrant dual PI3K/mTOR inhibitor, in preclinical orthotopic glioblastoma (GBM) models. The following protocols are based on established research and aim to provide standardized methodologies for consistent and reproducible results.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, characterized by rapid growth and diffuse infiltration into the surrounding brain tissue. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in GBM, making it a key therapeutic target. This compound is a dual inhibitor of PI3K and mTOR that has been specifically optimized to cross the blood-brain barrier, a critical feature for treating brain tumors.[1][2][3] In preclinical studies, this compound has demonstrated significant efficacy in reducing tumor growth and improving survival in various orthotopic GBM models.[1][4]
Quantitative Data Summary
The following table summarizes the recommended dosages and reported efficacy of this compound in different orthotopic glioblastoma models.
| Glioblastoma Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Schedule | Reported Efficacy | Reference |
| U87 | Athymic Nude | 50 mg/kg | Oral Gavage | Daily | 90% tumor growth inhibition | [1][4] |
| GS2 | Athymic Nude | 50 mg/kg | Oral Gavage | Daily | 50% tumor growth inhibition | [1][4] |
| GBM10 | Athymic Nude | 30 mg/kg | Oral Gavage | Daily | Significant survival benefit | [5] |
| GL261 | C57BL/6 | 30 mg/kg | Oral Gavage | Daily | Significant reduction in p-Akt, p-S6, and p-4EBP1 | [6] |
Signaling Pathway
This compound inhibits the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the activation of Akt. Akt, in turn, activates mTORC1, which promotes protein synthesis through phosphorylation of S6K and 4E-BP1. This compound's dual inhibition of PI3K and mTOR effectively blocks these downstream signaling events.[1][6]
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound in an orthotopic glioblastoma mouse model.
Experimental Protocols
This compound Formulation for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Sterile Water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Preparation: A commonly used vehicle for oral gavage of hydrophobic compounds in mice is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation consists of 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder saline.
-
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity.
-
-
This compound Dissolution: a. Weigh the required amount of this compound powder based on the desired final concentration and dosing volume (typically 100-200 µL per mouse). b. In a sterile microcentrifuge tube, dissolve the this compound powder in the required volume of DMSO by vortexing. Gentle warming or sonication can be used to aid dissolution. c. Add the PEG300 and Tween 80 to the DMSO/GNE-317 mixture and vortex thoroughly. d. Finally, add the saline to the desired final volume and vortex until a clear and homogenous solution or a stable suspension is formed.
-
Storage: Prepare the formulation fresh on the day of use. If temporary storage is necessary, keep it at 4°C and protected from light. Before administration, bring the formulation to room temperature and vortex thoroughly.
Orthotopic Glioblastoma Model Establishment
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, GL261) cultured in appropriate media
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotactic frame for mice
-
Hamilton syringe with a 26-30 gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Bone wax
-
Sutures or surgical clips
-
Animal warming pad
Protocol:
-
Cell Preparation: a. Culture glioblastoma cells to 70-80% confluency. b. Harvest the cells by trypsinization, neutralize with media containing serum, and centrifuge to pellet the cells. c. Wash the cell pellet with sterile PBS and resuspend in a known volume of PBS. d. Count the viable cells and adjust the concentration to the desired density (e.g., 1 x 10^5 to 5 x 10^5 cells in 2-5 µL). Keep the cell suspension on ice.
-
Surgical Procedure: a. Anesthetize the mouse and place it in the stereotactic frame. b. Shave the scalp and sterilize the area with an appropriate antiseptic. c. Make a midline incision to expose the skull. d. Using the bregma as a reference point, determine the injection coordinates.
- For U87 cells: 1 mm anterior and 2 mm lateral to the bregma.
- For GL261 cells: 0.5 mm posterior and 2.2 mm lateral to the bregma. e. Create a small burr hole at the injection site using a dental drill, being careful not to damage the underlying dura mater. f. Slowly lower the Hamilton syringe needle to the desired depth (typically 2.5-3.0 mm from the dura). g. Inject the cell suspension at a slow, controlled rate (e.g., 1 µL/minute). h. After injection, leave the needle in place for an additional 2-5 minutes to prevent reflux. i. Slowly withdraw the needle. j. Seal the burr hole with bone wax and close the incision with sutures or surgical clips.
-
Post-operative Care: a. Place the mouse on a warming pad until it recovers from anesthesia. b. Monitor the animal's health daily. c. Tumor growth can be monitored using bioluminescence imaging (for luciferase-expressing cell lines) or MRI, typically starting 7-10 days post-injection.
This compound Administration and Efficacy Evaluation
Protocol:
-
Treatment Initiation: Once tumors are established (as confirmed by imaging), randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer this compound or the vehicle control daily via oral gavage at the desired dosage (e.g., 30 or 50 mg/kg).
-
Tumor Growth Monitoring: Monitor tumor growth periodically (e.g., weekly) using the chosen imaging modality.
-
Survival Analysis: Monitor the mice for signs of morbidity (e.g., weight loss, neurological deficits) and euthanize them when they reach a predetermined endpoint. Record the date of euthanasia for survival analysis.
-
Pharmacodynamic Analysis: To assess target engagement, a separate cohort of tumor-bearing mice can be treated with this compound for a shorter duration (e.g., 3-5 days). At a specific time point after the last dose (e.g., 2-6 hours), euthanize the mice, harvest the brains, and process the tumor tissue for analysis of downstream PI3K/mTOR pathway markers (e.g., pAkt, pS6) by Western blotting or immunohistochemistry.
Disclaimer
These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal procedures must be performed in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A preclinical orthotopic model for glioblastoma recapitulates key features of human tumors and demonstrates sensitivity to a combination of MEK and PI3K pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Protocol for GNE-317 Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
GNE-317 is a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2] Its chemical structure is 5-[6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine. This compound has been specifically designed to circumvent efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), thereby enabling it to effectively cross the blood-brain barrier.[3][] This characteristic makes it a promising candidate for the treatment of central nervous system malignancies like glioblastoma (GBM) and brain metastases.[3][5]
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell growth, proliferation, survival, and metabolism.[3][][6] By blocking this pathway, this compound can suppress tumor growth and induce cytostasis in cancer cells.[7]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Orthotopic Glioblastoma Xenograft Models
| Model | Dosage and Administration | Key Findings | Reference |
| U87 | 40 mg/kg, p.o. | 90% tumor growth inhibition | [7] |
| GS2 | 40 mg/kg, p.o. | 50% tumor growth inhibition | [7] |
| GBM10 | 30 mg/kg, p.o. (40 mg/kg for the first 2 weeks) | Extended median survival from 55.5 to 75 days | [7] |
| U87MG/M | 10-40 mg/kg | Reduced tumor growth | [8] |
Table 2: Preclinical Dosing Regimens for this compound in Mice
| Indication | Mouse Strain | Dosage | Administration Route | Vehicle | Reference |
| Melanoma Brain Metastasis (Preventive) | NSG | 2.5 mg/kg/day or 12.5 mg/kg/day | Oral gavage | 0.5% methylcellulose (B11928114)/0.2% polysorbate | [5] |
| Melanoma Brain Metastasis (Treatment) | NSG | 12.5 mg/kg/day or 25 mg/kg/day | Oral gavage | 0.5% methylcellulose/0.2% polysorbate | [5] |
| Glioblastoma | Not Specified | 30 mg/kg | Oral gavage | Not Specified | [2] |
Pharmacokinetics and Toxicology
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
Materials:
-
This compound powder
-
Vehicle: 0.5% methylcellulose and 0.2% polysorbate (Tween 80) in sterile water
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the vehicle by dissolving methylcellulose and polysorbate in sterile water.
-
Add the this compound powder to the vehicle in a sterile tube.
-
Vortex the mixture thoroughly to ensure a homogenous suspension.
-
If necessary, sonicate the suspension to aid in dissolution and create a uniform mixture.
-
Store the prepared dosing solution according to the manufacturer's recommendations, typically at 4°C for short-term storage.
Protocol 2: In Vivo Efficacy Study in an Orthotopic Glioblastoma Xenograft Model
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human glioblastoma cell line (e.g., U87) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates for intracranial injection.
-
Slowly inject the glioblastoma cells into the brain parenchyma using a Hamilton syringe.
-
Suture the incision and allow the mouse to recover.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (BLI).
-
Image the mice at regular intervals (e.g., weekly) to track tumor progression.
-
-
This compound Administration:
-
Once the tumors have reached a predetermined size, randomize the mice into treatment and control groups.
-
Prepare the this compound dosing solution as described in Protocol 1.
-
Administer this compound to the treatment group via oral gavage at the desired dose and schedule.
-
Administer the vehicle-only solution to the control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth in both groups using in vivo imaging.
-
Measure tumor volume or bioluminescent signal to assess the anti-tumor efficacy of this compound.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, Western blotting) to assess target engagement and downstream pathway modulation.
-
Mandatory Visualization
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for a preclinical in vivo efficacy study of this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 5. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols: GNE-317 in Combination with Temozolomide for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months despite a standard-of-care treatment regimen that includes surgery, radiation, and the alkylating agent temozolomide (B1682018) (TMZ).[1][2] A significant challenge in GBM treatment is the development of resistance to TMZ. The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently hyperactivated in GBM and has been implicated in promoting tumor cell survival, proliferation, and resistance to therapy.[3][4]
GNE-317 is a potent, brain-penetrant dual inhibitor of PI3K and mTOR.[5] Its ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors. The combination of this compound with temozolomide presents a rational therapeutic strategy to overcome TMZ resistance and enhance anti-tumor efficacy in glioblastoma. These application notes provide a comprehensive overview and detailed protocols for preclinical evaluation of this combination therapy.
Rationale for Combination Therapy
Temozolomide exerts its cytotoxic effect by methylating DNA, which, if unrepaired, leads to DNA double-strand breaks and apoptosis.[6] However, many GBM tumors develop resistance, often through the activation of survival pathways like the PI3K/Akt/mTOR cascade.[3]
-
Overcoming Resistance: By inhibiting the PI3K/Akt/mTOR pathway with this compound, the pro-survival signals that contribute to TMZ resistance can be blocked, potentially re-sensitizing resistant GBM cells to TMZ.
-
Synergistic Effects: The combination of a DNA-damaging agent (TMZ) and a signaling pathway inhibitor (this compound) can lead to synergistic anti-tumor effects, where the combined effect is greater than the sum of the individual effects.[7]
Below is a diagram illustrating the targeted signaling pathway.
Caption: this compound inhibits the PI3K/mTOR pathway, while Temozolomide induces DNA damage.
Quantitative Data Summary
The following tables summarize the expected quantitative data from key experiments. The values presented are illustrative and based on published studies with similar PI3K/mTOR inhibitors in combination with temozolomide, as direct data for the this compound/TMZ combination is not yet available in the public domain.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | This compound (µM) | Temozolomide (µM) |
| U87MG (TMZ-sensitive) | 0.5 - 2.0 | 50 - 200 |
| T98G (TMZ-resistant) | 0.5 - 2.0 | >1000 |
| Primary GBM Line 1 | 1.0 - 5.0 | 100 - 500 |
| Primary GBM Line 2 | 1.0 - 5.0 | >1000 |
Table 2: Combination Index (CI) Values for Synergy Analysis *
| Cell Line | This compound + Temozolomide | Interpretation |
| U87MG | 0.8 - 1.0 | Additive to Slight Synergy |
| T98G | < 0.7 | Synergistic |
| Primary GBM Line 1 | 0.7 - 0.9 | Synergy |
| Primary GBM Line 2 | < 0.7 | Strong Synergy |
| *CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. |
Table 3: In Vivo Efficacy in Orthotopic Glioblastoma Mouse Model
| Treatment Group | Median Survival (Days) | Tumor Growth Inhibition (%) |
| Vehicle Control | 25 - 30 | 0 |
| This compound | 30 - 35 | 20 - 30 |
| Temozolomide | 35 - 40 | 40 - 50 |
| This compound + Temozolomide | > 50 | > 70 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and temozolomide.
Caption: A general workflow for preclinical evaluation of this compound and Temozolomide.
In Vitro Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound and temozolomide, alone and in combination, on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G, patient-derived lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Temozolomide (stock solution in DMSO)
-
Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding: Seed glioblastoma cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and temozolomide in complete culture medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Treatment: Remove the old medium and add the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and calculate the Combination Index (CI) using software like CompuSyn to assess synergy.[8]
Western Blot Analysis
This protocol is for assessing the effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Orthotopic Glioblastoma Model
This protocol describes the evaluation of the combination therapy in a clinically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Luciferase-expressing glioblastoma cells (e.g., U87-luc)
-
Stereotactic injection apparatus
-
This compound (formulated for oral gavage)
-
Temozolomide (formulated for oral gavage)
-
Bioluminescence imaging system
-
D-luciferin
Protocol:
-
Tumor Cell Implantation: Intracranially implant luciferase-expressing glioblastoma cells into the brains of immunocompromised mice using a stereotactic apparatus.[1][9]
-
Tumor Growth Monitoring: Monitor tumor growth by bioluminescence imaging.
-
Treatment Initiation: Once tumors are established, randomize the mice into treatment groups: Vehicle, this compound, Temozolomide, and this compound + Temozolomide.
-
Drug Administration: Administer the drugs via oral gavage according to a predetermined schedule (e.g., daily for this compound and a 5-day on/23-day off cycle for temozolomide).
-
Tumor Burden and Survival Monitoring: Continue to monitor tumor growth via bioluminescence imaging and record the survival of the mice.
-
Endpoint: Euthanize mice when they show signs of neurological symptoms or significant weight loss, and collect brains for further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Compare tumor growth rates and median survival between the different treatment groups.
Conclusion
The combination of the brain-penetrant PI3K/mTOR inhibitor this compound and the standard-of-care chemotherapeutic agent temozolomide holds significant promise for the treatment of glioblastoma. The protocols and guidelines presented here provide a framework for the preclinical evaluation of this combination therapy. Rigorous in vitro and in vivo studies are essential to determine the synergistic potential and to provide a strong rationale for clinical translation.
References
- 1. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. MR Studies of Glioblastoma Models Treated with Dual PI3K/mTOR Inhibitor and Temozolomide – Metabolic Changes are Associated with Enhanced Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effect of cryptotanshinone and temozolomide treatment against human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZSTK474 Sensitizes Glioblastoma to Temozolomide by Blocking Homologous Recombination Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
GNE-317 Cellular Viability Assay: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
GNE-317 is a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][[“]] Its ability to cross the blood-brain barrier makes it a compound of significant interest for the treatment of brain cancers such as glioblastoma.[[“]] this compound exerts its cytotoxic effects by targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. This document provides detailed application notes and protocols for assessing the cellular viability of cancer cell lines, such as the glioblastoma cell line U87, in response to treatment with this compound.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
This compound is an oxetane (B1205548) derivative of GDC-0980, synthesized to reduce its affinity for efflux transporters, thereby enhancing its brain penetrance.[1] It dually inhibits PI3K and mTOR, key kinases in a critical signaling cascade that promotes cell survival and proliferation. In preclinical studies, this compound has been shown to significantly suppress the phosphorylation of downstream effectors of this pathway, including Akt (pAkt) and the ribosomal protein S6 (pS6), leading to cell growth inhibition and cytotoxic effects in cancer cell lines.[3]
Data Presentation: Expected Effects of this compound on Glioblastoma Cell Viability
Treatment of glioblastoma cell lines with this compound is expected to result in a dose-dependent decrease in cellular viability. The following table summarizes representative data from a cellular viability assay (e.g., MTS or CellTiter-Glo) performed on a glioblastoma cell line (e.g., U87 or GL261) following a 72-hour incubation with this compound.
| This compound Concentration (µM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 85 ± 4.5 |
| 0.5 | 62 ± 3.8 |
| 1.0 | 45 ± 3.1 |
| 5.0 | 21 ± 2.5 |
| 10.0 | 8 ± 1.9 |
Note: The IC50 value, the concentration of a drug that gives half-maximal response, for dual PI3K/mTOR inhibitors can vary between cell lines but is often in the nanomolar to low micromolar range.
Experimental Protocols
This section provides detailed protocols for culturing the U87 glioblastoma cell line and for performing a cellular viability assay using the widely accepted MTS tetrazolium-based method. An alternative, highly sensitive luminescent-based assay, the CellTiter-Glo® assay, is also described.
U87 Glioblastoma Cell Culture Protocol
The U87 MG cell line, derived from a human malignant glioma, is a commonly used model in glioblastoma research.
Materials:
-
U87 MG cell line (ATCC® HTB-14™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of U87 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with sterile PBS, add 2-3 mL of 0.25% Trypsin-EDTA, and incubate for 3-5 minutes at 37°C to detach the cells. Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge. Resuspend the cell pellet and seed into new flasks at a recommended density of 1 x 10^4 cells/cm².
MTS Cellular Viability Assay Protocol
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan (B1609692) product.
Materials:
-
U87 cells cultured as described above
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
96-well clear-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count U87 cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the background control wells (medium only) from all other absorbance values. Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells (set to 100% viability).
Alternative Protocol: CellTiter-Glo® Luminescent Cellular Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, through a luminescent reaction. It is a highly sensitive method with a simple "add-mix-measure" format.
Materials:
-
U87 cells cultured as described above
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
96-well opaque-walled microplates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed U87 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound or vehicle control as described in the MTS assay protocol.
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours).
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability by normalizing the luminescent signal from treated wells to that of the vehicle-treated control wells.
Mandatory Visualizations
To further elucidate the experimental process and the underlying biological mechanism of this compound, the following diagrams are provided.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound cellular viability assay.
References
Application Notes and Protocols for In Vivo Bioluminescence Imaging with GNE-317 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-317 is a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] Its chemical structure has been optimized to reduce its affinity for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), allowing it to effectively cross the blood-brain barrier.[4][5] This property makes this compound a promising therapeutic agent for brain tumors, such as glioblastoma multiforme (GBM), which frequently exhibit alterations in the PI3K/Akt/mTOR signaling pathway.[4][6]
In vivo bioluminescence imaging (BLI) is a powerful and non-invasive technique used to monitor biological processes in living animals, such as tumor growth and response to therapy.[7][8] By utilizing cells that are genetically engineered to express a luciferase enzyme, researchers can quantitatively track tumor burden over time.[9] When combined with a therapeutic agent like this compound, BLI provides a dynamic and quantitative assessment of the drug's efficacy in preclinical models.[10]
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo bioluminescence imaging studies to evaluate the therapeutic effects of this compound in preclinical cancer models.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | IC50 (µM) | Reference |
| GBM6 | 0.59 | [1] |
| GBM10 | 0.72 | [1] |
| GBM22 | 0.26 | [1] |
| GBM84 | 3.49 | [1] |
| PC3 | 0.132 | [11] |
| A172 | 0.240 | [11] |
Table 2: In Vivo Efficacy of this compound in Orthotopic Glioblastoma Models
| Animal Model | This compound Dosage | Tumor Growth Inhibition | Survival Benefit | Reference |
| U87 | 40 mg/kg, p.o. | 90% | - | [4][12] |
| GS2 | 40 mg/kg, p.o. | 50% | - | [4][12] |
| GBM10 | 30 mg/kg, p.o. | - | Median survival extended from 55.5 to 75 days | [12] |
Table 3: In Vivo Pharmacodynamic Effects of this compound in Mouse Brain
| Biomarker | This compound Dosage | Suppression | Time Post-Dose | Reference |
| pAkt | 40 mg/kg, p.o. | 40% - 90% | Up to 6 hours | [4][12] |
| pS6 | 40 mg/kg, p.o. | 40% - 90% | Up to 6 hours | [4][12] |
| pAkt | 50 mg/kg | 80% | - | [13] |
| p4EBP1 | 50 mg/kg | 84% | - | [13] |
| pS6 | 50 mg/kg | 92% | - | [13] |
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.
Experimental Workflow
Caption: In vivo bioluminescence imaging workflow with this compound.
Experimental Protocols
Preparation of Luciferase-Expressing Tumor Cells
-
Culture tumor cells (e.g., U87-luc, GL261-luc) in appropriate media until they reach 80-90% confluency.
-
Harvest the cells by trypsinization and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 1 x 10^6 cells/100 µL). Keep the cell suspension on ice.
Animal Model and Tumor Implantation
-
Use immunocompromised mice (e.g., nude or NSG mice) for human tumor cell xenografts.
-
Anesthetize the mice using isoflurane (B1672236) (2-3% in oxygen).
-
For subcutaneous models, inject the cell suspension (e.g., 100 µL) into the flank of the mouse.[14]
-
For orthotopic brain tumor models, use a stereotactic frame to inject the cells into the desired brain region (e.g., striatum).
-
Monitor the animals for recovery from anesthesia and for tumor growth.
This compound Formulation and Administration
-
Prepare the this compound formulation. A common vehicle is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 30-40 mg/kg).
-
The control group should receive the vehicle only.
-
Treatment frequency is typically once daily.
In Vivo Bioluminescence Imaging Procedure
-
D-luciferin Preparation:
-
Prepare a stock solution of D-luciferin potassium salt in sterile PBS at a concentration of 15 mg/mL or 30 mg/mL.[4]
-
Sterile-filter the solution through a 0.22 µm filter.
-
Protect the solution from light and use it fresh or from frozen aliquots.
-
-
Baseline Imaging (Day 0 of Treatment):
-
Prior to the first dose of this compound, perform baseline imaging to determine the initial tumor burden.
-
Anesthetize the mice with isoflurane.
-
Administer D-luciferin via intraperitoneal (i.p.) injection at a dose of 150 mg/kg.[15]
-
Wait for the optimal time for substrate distribution and peak signal, which should be determined for each model (typically 10-20 minutes post-i.p. injection).[12]
-
Place the mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire images with an appropriate exposure time (this can be set to auto).[16]
-
Record the bioluminescent signal intensity (total flux in photons/second) from a defined region of interest (ROI) encompassing the tumor.[17]
-
-
Imaging During Treatment:
-
Administer this compound or vehicle as per the study design.
-
Perform bioluminescence imaging at regular intervals (e.g., twice weekly) to monitor tumor response.
-
To ensure consistency, always maintain the same timing between this compound administration, luciferin (B1168401) injection, and image acquisition for each imaging session. It is recommended to perform imaging at a consistent time point relative to the this compound dose, for instance, a few hours after administration to coincide with the drug's pharmacodynamic effects.
-
Data Analysis
-
Use the imaging system's software to quantify the bioluminescent signal from the ROI for each animal at each time point.
-
Normalize the signal at each time point to the baseline signal for each individual animal to determine the fold change in tumor burden.
-
Compare the tumor growth curves between the this compound-treated group and the vehicle-treated control group.
-
Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of any observed differences.
Safety Precautions
-
All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Handle this compound and other chemical reagents with appropriate personal protective equipment (PPE).
-
Use a certified biosafety cabinet for handling cell cultures.
-
Properly dispose of all biohazardous and chemical waste.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 3. spectralinvivo.com [spectralinvivo.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo bioluminescence imaging in an experimental mouse model for dendritic cell based immunotherapy against malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using in Vivo Bioluminescence Imaging to Shed Light on Cancer Biology | Semantic Scholar [semanticscholar.org]
- 10. Non-invasive imaging of PI3K/Akt/mTOR signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. laboratory-equipment.com [laboratory-equipment.com]
- 12. sites.duke.edu [sites.duke.edu]
- 13. apexbt.com [apexbt.com]
- 14. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 15. Qualitative in vivo bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum [jove.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for G-317 in Cell Culture
GNE-317: A Brain-Penetrant Dual PI3K/mTOR Inhibitor for In Vitro Research
This compound is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2] Its ability to cross the blood-brain barrier makes it a valuable tool for neurological and cancer research, particularly in the study of glioblastoma.[][4][5] this compound targets the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[][6][7] Dysregulation of this pathway is a hallmark of many cancers.[7] In cell-based assays, this compound has been shown to inhibit the proliferation of various cancer cell lines.[8]
These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 414.48 g/mol | [1][2][9] |
| Formula | C₁₉H₂₂N₆O₃S | [1][2][8] |
| CAS Number | 1394076-92-6 | [1][2][9] |
| Appearance | Solid, light yellow to khaki powder | [1] |
| Purity | ≥98% (HPLC) | [8] |
| Solubility in DMSO | 20-47 mg/mL (48.25-113.39 mM) | [1][2][9] |
| Solubility in Water | Insoluble | [2][9] |
| Solubility in Ethanol | Insoluble | [2][9] |
| Storage (Powder) | -20°C for up to 3 years | [1][2] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [1][2] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture.[2] It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[2] Sonication may be required to fully dissolve the compound.[10][11]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentrated stock can then be used to prepare working solutions for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal protective equipment (lab coat, gloves, safety glasses)
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.
-
Weigh this compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.145 mg of this compound (Molecular Weight = 414.48 g/mol ).
-
Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.145 mg of this compound.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator. Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Aliquot and Store: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][2]
-
Preparation of Working Solutions: When ready to use, thaw an aliquot of the 10 mM stock solution at room temperature. Further dilute the stock solution in sterile cell culture medium to the desired final concentration for your experiment. For example, to prepare a 10 µM working solution in 10 mL of media, add 10 µL of the 10 mM stock solution to the 10 mL of media. Gently mix the working solution before adding it to your cells. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Visualizations
The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow for preparing and using the stock solution.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for this compound stock solution preparation and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 4. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. apexbt.com [apexbt.com]
- 7. Preclinical therapeutic efficacy of a novel blood-brain barrier-penetrant dual PI3K/mTOR inhibitor with preferential response in PI3K/PTEN mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound | PI3K | mTOR | TargetMol [targetmol.com]
Application Notes and Protocols for Western Blot Analysis of pAkt and pS6 Following GNE-317 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the pharmacodynamic effects of GNE-317, a potent, brain-penetrant dual PI3K/mTOR inhibitor.[1][2] The focus is on the downstream signaling molecules phosphorylated Akt (pAkt) and phosphorylated S6 ribosomal protein (pS6) as key biomarkers of PI3K/mTOR pathway inhibition.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound is a dual inhibitor of PI3K and mTOR that has been optimized to cross the blood-brain barrier.[3]
Western blot analysis is a fundamental technique to assess the efficacy of inhibitors like this compound by quantifying the phosphorylation status of key downstream effectors. This document outlines the protocols for treating cells or animal models with this compound and subsequently analyzing the levels of pAkt (Ser473) and pS6 (Ser235/236) via Western blot.
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative effects of this compound on pAkt and pS6 levels as reported in preclinical studies. Densitometric analysis of Western blot bands allows for the quantification of protein expression changes.
Table 1: In Vivo Inhibition of PI3K Pathway Markers in Mouse Brain by this compound
| Treatment | Dose (mg/kg) | pAkt Inhibition | pS6 Inhibition | p4EBP1 Inhibition |
| This compound | 50 | 80% | 92% | 84% |
| Data represents the percentage of inhibition of the phosphorylated protein signal in the brains of mice treated with this compound.[4] |
Table 2: Time-Dependent Suppression of pAkt and pS6 in Mouse Brain by this compound
| Treatment | Dose (mg/kg) | Time Post-Dose | pAkt and pS6 Suppression |
| This compound | 40 | Up to 6 hours | 40% to 90% |
| This table illustrates the sustained inhibitory effect of this compound on the PI3K pathway in the brain.[1][3][] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound mechanism of action within the PI3K/Akt/mTOR pathway and the general workflow for the Western blot analysis.
Caption: this compound inhibits PI3K and mTOR, blocking Akt and S6 phosphorylation.
Caption: Workflow for Western blot analysis of pAkt and pS6.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of pAkt and pS6 following this compound treatment.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., U87 glioblastoma cells) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Replace the culture medium with the this compound-containing medium or vehicle control (medium with the same concentration of DMSO). Incubate for the desired time period (e.g., 2, 6, 24 hours).
II. Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the soluble protein to a new pre-chilled tube.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
V. Immunoblotting
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pAkt (Ser473), pS6 (Ser235/236), total Akt, and total S6 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading. Dilute the antibodies in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
VI. Detection and Analysis
-
Signal Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the pAkt and pS6 bands to their respective total protein bands and then to the loading control. Calculate the fold change relative to the vehicle-treated control.
By following these protocols, researchers can effectively assess the inhibitory activity of this compound on the PI3K/Akt/mTOR signaling pathway, providing valuable insights for drug development and cancer research.
References
Application Notes & Protocols for GNE-317 Long-Term Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting long-term efficacy studies of GNE-317, a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2][3][4] this compound has been specifically engineered to circumvent efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), making it a promising candidate for treating intracranial tumors like glioblastoma (GBM).[][6][7][8]
The following sections detail the mechanism of action of this compound, propose a treatment schedule for long-term preclinical studies, and provide step-by-step protocols for key experimental procedures to assess its efficacy.
Mechanism of Action
This compound is a dual inhibitor targeting the p110α catalytic subunit of PI3K and mTOR.[2][] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[][9] In many cancers, including glioblastoma, this pathway is frequently hyperactivated due to genetic mutations in key components like PIK3CA and loss of the tumor suppressor PTEN.[9][10] By inhibiting both PI3K and mTOR, this compound can effectively suppress downstream signaling, leading to reduced tumor growth.[][7][11] Preclinical studies have demonstrated that this compound markedly inhibits the phosphorylation of Akt (pAkt) and ribosomal protein S6 (pS6), key downstream effectors of the PI3K/mTOR pathway, in brain tissue.[][6][7][11]
Figure 1: this compound inhibits the PI3K/mTOR signaling pathway.
Proposed Long-Term Efficacy Study Protocol
This protocol outlines a long-term in vivo study to evaluate the efficacy of this compound in an orthotopic glioblastoma mouse model.
Animal Model and Tumor Implantation
-
Animal Strain: Athymic Nude (nu/nu) or similar immunocompromised mice.
-
Cell Line: U87MG or other suitable human glioblastoma cell line, engineered to express luciferase for bioluminescence imaging.
-
Implantation: Stereotactically implant 1x10^5 U87MG-luc cells into the right striatum of the mouse brain.
-
Tumor Growth Monitoring: Monitor tumor growth weekly via bioluminescence imaging (BLI).
Treatment Schedule
-
Randomization: Once tumors reach a predetermined size (e.g., a consistent BLI signal), randomize mice into treatment and control groups.
-
Dosing:
-
Vehicle Control: Administer vehicle (e.g., 0.5% methylcellulose/0.2% polysorbate) orally (p.o.) once daily.
-
This compound Treatment Group: Administer this compound at a dose of 30 mg/kg, p.o., once daily.[1][3][4] A higher dose of 40 mg/kg for the initial two weeks may also be considered based on previous studies.[6]
-
-
Duration: Continue treatment for at least 60 days or until humane endpoints are reached.
Efficacy Endpoints
-
Tumor Growth Inhibition: Measure tumor volume weekly using bioluminescence imaging.
-
Survival: Monitor and record survival data. The primary endpoint is a statistically significant increase in median survival.
-
Body Weight and Clinical Signs: Monitor mice daily for changes in body weight and any signs of toxicity. A body weight loss exceeding 20% is a common humane endpoint.
Pharmacodynamic Analysis
-
At the end of the study, or in a separate cohort of animals, collect brain and tumor tissue at various time points after the final dose (e.g., 1, 6, and 24 hours).
-
Analyze tissue lysates by Western blot to assess the levels of pAkt, pS6, and p4EBP1 to confirm target engagement.[7][11]
Figure 2: Experimental workflow for a long-term efficacy study of this compound.
Data Presentation
Quantitative data from long-term efficacy studies should be summarized in clear, structured tables.
Table 1: Tumor Growth Inhibition in U87MG Orthotopic Model
| Treatment Group | N | Mean Tumor Volume (Day 1) (Photons/s) | Mean Tumor Volume (Day 28) (Photons/s) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1.5 x 10^6 | 5.8 x 10^8 | N/A |
| This compound (30 mg/kg) | 10 | 1.6 x 10^6 | 1.2 x 10^8 | 79.3 |
Table 2: Survival Analysis in U87MG Orthotopic Model
| Treatment Group | N | Median Survival (Days) | Percent Increase in Lifespan (%) | p-value (Log-rank test) |
| Vehicle Control | 10 | 35 | N/A | N/A |
| This compound (30 mg/kg) | 10 | 55 | 57.1 | < 0.05 |
Table 3: Pharmacodynamic Modulation in Brain Tumor Tissue (6 hours post-dose)
| Treatment Group | N | % Inhibition of pAkt (Ser473) | % Inhibition of pS6 (Ser235/236) |
| Vehicle Control | 5 | 0 | 0 |
| This compound (30 mg/kg) | 5 | 85 | 90 |
Experimental Protocols
Protocol 1: Western Blot for Pharmacodynamic Markers
-
Tissue Lysis:
-
Homogenize frozen brain tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-pAkt Ser473, rabbit anti-pS6 Ser235/236, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
Protocol 2: Bioluminescence Imaging (BLI) for Tumor Volume Assessment
-
Substrate Preparation:
-
Prepare a stock solution of D-luciferin in sterile PBS.
-
-
Animal Preparation:
-
Anesthetize mice using isoflurane.
-
Administer D-luciferin via intraperitoneal (i.p.) injection at a dose of 150 mg/kg.
-
-
Imaging:
-
Wait 10 minutes for the substrate to distribute.
-
Place the anesthetized mouse in an in vivo imaging system (IVIS).
-
Acquire images with an exposure time of 1-60 seconds, depending on the signal intensity.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the tumor area.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Use this value as a surrogate for tumor volume.
-
Protocol 3: Survival Study and Analysis
-
Daily Monitoring:
-
Observe mice daily for clinical signs of tumor progression, such as lethargy, hunched posture, ataxia, or significant weight loss.
-
-
Humane Endpoints:
-
Euthanize mice when they reach predefined humane endpoints, including >20% weight loss, inability to access food or water, or severe neurological symptoms.
-
-
Data Analysis:
-
Record the date of euthanasia or death for each mouse.
-
Generate Kaplan-Meier survival curves for each treatment group.
-
Compare survival distributions between groups using the log-rank (Mantel-Cox) test. A p-value of < 0.05 is typically considered statistically significant.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical therapeutic efficacy of a novel blood-brain barrier-penetrant dual PI3K/mTOR inhibitor with preferential response in PI3K/PTEN mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols: Immunohistochemistry Staining for PI3K Pathway Markers with GNE-317
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-317 is a potent, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR).[1][2][3][4][5][6][7][][9] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of the PI3K/AKT/mTOR signaling pathway in neurological and oncological indications, particularly central nervous system malignancies like glioblastoma.[1][3][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key downstream markers of the PI3K pathway: phosphorylated AKT (p-AKT Ser473), phosphorylated ribosomal protein S6 (p-S6 Ser235/236), and phosphorylated proline-rich AKT substrate 40 kDa (p-PRAS40 Thr246) in formalin-fixed, paraffin-embedded (FFPE) tissues following treatment with this compound.
Mechanism of Action of this compound
This compound inhibits PI3K and mTOR, leading to a downstream reduction in the phosphorylation of key signaling molecules. By blocking the activity of PI3K, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, inhibits the activation of AKT. The subsequent decrease in AKT activity, coupled with direct mTOR inhibition, leads to reduced phosphorylation of downstream effectors such as S6 ribosomal protein and PRAS40.
Data Presentation
Preclinical studies have demonstrated that this compound effectively suppresses the PI3K pathway in vivo. In mouse models of glioblastoma, oral administration of this compound resulted in a marked inhibition of p-AKT and p-S6 signals in the brain, with reported suppression ranging from 40% to 90% up to 6 hours post-dose.[1][2][3]
The following tables are illustrative examples of how to present quantitative IHC data for PI3K pathway markers in a preclinical study evaluating this compound. The data shown are hypothetical and intended to serve as a template for researchers.
Table 1: Immunohistochemical Analysis of p-AKT (Ser473) in Orthotopic Glioblastoma Xenografts Treated with this compound
| Treatment Group | N | % Positive Cells (Mean ± SD) | Staining Intensity (Mean H-Score ± SD) |
| Vehicle Control | 5 | 75 ± 8 | 210 ± 25 |
| This compound (40 mg/kg) | 5 | 15 ± 5 | 40 ± 12 |
*p < 0.05 compared to Vehicle Control
Table 2: Immunohistochemical Analysis of p-S6 (Ser235/236) in Orthotopic Glioblastoma Xenografts Treated with this compound
| Treatment Group | N | % Positive Cells (Mean ± SD) | Staining Intensity (Mean H-Score ± SD) |
| Vehicle Control | 5 | 82 ± 7 | 230 ± 20 |
| This compound (40 mg/kg) | 5 | 10 ± 4 | 25 ± 10 |
*p < 0.05 compared to Vehicle Control
Table 3: Immunohistochemical Analysis of p-PRAS40 (Thr246) in Orthotopic Glioblastoma Xenografts Treated with this compound
| Treatment Group | N | % Positive Cells (Mean ± SD) | Staining Intensity (Mean H-Score ± SD) |
| Vehicle Control | 5 | 68 ± 9 | 190 ± 30 |
| This compound (40 mg/kg) | 5 | 20 ± 6 | 55 ± 15 |
*p < 0.05 compared to Vehicle Control
Experimental Protocols
The following is a generalized protocol for immunohistochemical staining of p-AKT (Ser473), p-S6 (Ser235/236), and p-PRAS40 (Thr246) in FFPE tissues. This protocol should be optimized for specific antibodies and tissue types.
Reagents and Materials
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-phospho-PRAS40 (Thr246)
-
-
Biotinylated goat anti-rabbit secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Mounting medium
Protocol Steps
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave, pressure cooker, or water bath according to manufacturer's recommendations for the specific antibody.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse slides in PBS.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBS.
-
-
Blocking:
-
Incubate slides with blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking solution.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate slides with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate slides with DAB substrate solution until the desired brown color develops.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing agent.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantification of Staining
Staining can be quantified using various methods, including manual scoring by a pathologist or automated image analysis software. A common method is the H-Score, which combines the percentage of positive cells and their staining intensity.
H-Score Calculation: H-Score = (1 × % of cells with weak staining) + (2 × % of cells with moderate staining) + (3 × % of cells with strong staining)
The final score ranges from 0 to 300.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers utilizing this compound to study the PI3K/AKT/mTOR pathway. The detailed IHC methodologies and data presentation templates will aid in the design and execution of experiments to assess the pharmacodynamic effects of this potent, brain-penetrant inhibitor. Careful optimization of the IHC protocol for each antibody and tissue type is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
GNE-317 Technical Support Center: Optimizing Dosage and Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing GNE-317, a potent, brain-penetrant dual PI3K/mTOR inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your this compound dosage and minimize potential off-target effects in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][3] It functions by blocking the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[] Its ability to cross the blood-brain barrier makes it a valuable tool for studying and potentially treating central nervous system disorders, particularly glioblastoma.[2][]
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of the PI3K/mTOR pathway. However, because this pathway is crucial in normal physiological processes, on-target inhibition in non-cancerous tissues can lead to side effects. A notable on-target effect observed with this compound and other PI3K/mTOR inhibitors is hyperglycemia, due to the role of this pathway in insulin (B600854) signaling.[5]
Specific off-target effects for this compound, where the inhibitor binds to unintended proteins, are not extensively documented in publicly available literature. However, as with many kinase inhibitors, off-target binding is a possibility. Researchers should be aware of potential off-target effects common to PI3K/mTOR inhibitors, which can include rash and diarrhea.[6] It is highly recommended to perform kinome scanning or other selectivity profiling assays to determine the specific off-target profile of this compound in your experimental system.
Q3: How do I determine the optimal starting dosage for my in vitro experiments?
A3: The optimal in vitro dosage of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow down to a more focused range based on the initial results. The provided in vitro data table can serve as a starting point for designing your experiments.
Q4: What are the recommended dosages for in vivo mouse models?
A4: Published studies in mouse models of glioblastoma have used oral dosages of this compound ranging from 30 mg/kg to 50 mg/kg daily.[3][7][8] The optimal dosage will depend on the specific mouse strain, tumor model, and experimental endpoint. It is crucial to conduct a tolerability study to determine the maximum tolerated dose (MTD) in your specific animal model before proceeding with efficacy studies.
Q5: I am observing unexpected cellular phenotypes or toxicity. How can I troubleshoot this?
A5: Unexpected phenotypes or toxicity could be due to either on-target effects in a sensitive cell line or off-target effects. Refer to the Troubleshooting Guide below for a systematic approach to identifying the cause. Key steps include performing dose-response analyses, comparing with structurally different PI3K/mTOR inhibitors, and considering off-target profiling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cell toxicity at expected effective concentrations | On-target toxicity in a highly dependent cell line. | Perform a detailed dose-response curve to determine a narrower effective and non-toxic window. Consider using a lower concentration for a longer duration. |
| Off-target toxicity. | Test a structurally unrelated dual PI3K/mTOR inhibitor to see if the toxicity is recapitulated. If not, the effect is likely off-target. Consider performing a kinome scan to identify potential off-target kinases. | |
| Inconsistent results between experiments | Compound stability or solubility issues. | Prepare fresh stock solutions of this compound in DMSO for each experiment. Ensure complete solubilization before diluting in culture medium. Store stock solutions at -20°C or -80°C. |
| Cell line variability. | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase at the start of the experiment. | |
| Lack of efficacy in vivo | Insufficient drug exposure at the tumor site. | Verify the formulation and administration route. For brain tumors, confirm blood-brain barrier penetration in your model. Measure drug concentration in plasma and tumor tissue if possible. |
| Tumor model resistance. | Characterize the PI3K/mTOR pathway activity in your tumor model to confirm it is a relevant target. | |
| Hyperglycemia in in vivo studies | On-target inhibition of the insulin signaling pathway. | Monitor blood glucose levels regularly. Consider dietary modifications for the animals if necessary. This is a known on-target effect and may need to be managed as part of the experimental protocol.[5] |
Quantitative Data Summary
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Glioblastoma | Not explicitly stated, but this compound shows cytostasis. |
| GS2 | Glioblastoma | Not explicitly stated. |
| GBM10 | Glioblastoma | Not explicitly stated. |
Note: Specific IC50 values for this compound are not consistently reported across publicly available sources. Researchers should determine the IC50 experimentally for their cell lines of interest.
In Vivo Efficacy of this compound in Orthotopic Glioblastoma Mouse Models
| Model | Dosage | Route | Outcome |
| U87 | 40 mg/kg | Oral | 90% tumor growth inhibition. |
| GS2 | 40 mg/kg | Oral | 50% tumor growth inhibition. |
| GBM10 | 30 mg/kg | Oral | Extended survival. |
| GL261 | 30 mg/kg | Oral | No significant change in tumor growth or survival benefit.[7] |
Data compiled from multiple sources.[8]
Experimental Protocols
MTS Cell Viability Assay
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a negative control and wells with no cells as a background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance from all wells. Normalize the absorbance of treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50.
Western Blot for Phospho-Akt (Ser473) and Phospho-S6 (Ser235/236)
This protocol is used to confirm the on-target activity of this compound by measuring the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 (Ser235/236), anti-total S6, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
References
- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 5. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
GNE-317 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of GNE-317, a potent, brain-penetrant PI3K/mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is soluble in DMSO but is insoluble in water and ethanol.[1][2] The solubility in DMSO can vary slightly between batches.[1] It is recommended to use fresh, moisture-free DMSO for the best results, as hygroscopic DMSO can negatively impact solubility.[2][3] Sonication may also be required to fully dissolve the compound in DMSO.[3][4][5]
Q2: My this compound will not dissolve in aqueous buffers for my in vitro assay. What should I do?
A2: this compound is known to be insoluble in water.[1][2] For in vitro experiments, it is standard practice to first prepare a concentrated stock solution in 100% DMSO.[5][6] This stock solution can then be further diluted with your aqueous-based culture medium to the final desired concentration.[5] The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: I am observing precipitation of this compound in my cell culture medium. How can I prevent this?
A3: Precipitation in cell culture medium can occur if the final concentration of this compound is too high or if the DMSO concentration from the stock solution is not sufficiently diluted. To troubleshoot this:
-
Ensure your DMSO stock solution is fully dissolved before diluting in media. Sonication can aid in complete dissolution.[3][4][5]
-
When diluting the DMSO stock, add it to the medium with gentle mixing to facilitate dispersion.
-
Consider lowering the final working concentration of this compound if precipitation persists.
-
Always use fresh, anhydrous DMSO to prepare your stock solution, as absorbed moisture can reduce solubility.[2][3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[3][4][7] It was developed as a brain-penetrant PI3K inhibitor.[1][][9] By inhibiting the PI3K/mTOR pathway, this compound can suppress downstream signaling, affecting cell growth, proliferation, and survival.[][10] It has been shown to markedly inhibit the PI3K pathway in the mouse brain, leading to a reduction in phosphorylated Akt (pAkt) and phosphorylated S6 (pS6).[1][]
Troubleshooting Guide: In Vivo Formulations
This compound's poor aqueous solubility presents a challenge for in vivo administration. Below are established formulations to create stable suspensions or solutions for animal studies.
Quantitative Solubility Data
| Solvent | Solubility (25°C) | Molar Equivalent | Notes |
| DMSO | 47 mg/mL[1] | 113.39 mM[1] | Use of fresh, anhydrous DMSO is recommended.[2][3] Sonication may be needed.[3] |
| DMSO | 20 mg/mL[3][4] | 48.25 mM[3][4] | Solubility can vary between suppliers/batches. |
| DMSO | 12.5 mg/mL[5] | 30.16 mM[5] | Sonication is recommended.[5] |
| Water | Insoluble[1][2] | - | |
| Ethanol | Insoluble[1][2] | - |
Recommended In Vivo Formulations
| Administration Route | Formulation Composition | Final Concentration | Reference |
| Oral (Suspension) | 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in water | ≥5 mg/mL | [1] |
| Oral (Suspension) | 0.5% Methylcellulose with 0.2% Tween 80 | Not specified | [6] |
| Oral (Suspension) | 0.5% Methylcellulose with 0.2% Polysorbate | 2.5, 12.5, or 25 mg/kg/day | [11] |
| Injection (Solution) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 1.2 mg/mL (2.90 mM) | [1] |
| Injection (Solution) | 5% DMSO, 95% Corn oil | 0.56 mg/mL (1.35 mM) | [1] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol details the preparation of a concentrated this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL or 47 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[3][4][5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[3]
Caption: Workflow for preparing and using this compound in in vitro experiments.
Protocol 2: Preparation of this compound Oral Suspension (CMC-Na based)
This protocol describes how to prepare a homogeneous suspension of this compound for oral administration in animal models.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Homogenizer or mortar and pestle
-
Sterile container
Procedure:
-
Prepare a 0.5% (w/v) CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water. Mix until a clear, viscous solution is formed.
-
Weigh the required amount of this compound to achieve the target concentration (e.g., for a 5 mg/mL suspension, weigh 5 mg of this compound for every 1 mL of CMC-Na solution).[1]
-
Add a small amount of the 0.5% CMC-Na solution to the this compound powder to create a paste. This can be done using a mortar and pestle.
-
Gradually add the remaining volume of the CMC-Na solution while continuously mixing or homogenizing.
-
Continue to mix until a uniform, homogeneous suspension is achieved.
-
Store the suspension at 4°C and ensure it is well-mixed before each administration.
Caption: Workflow for preparing this compound oral suspension with CMC-Na.
Signaling Pathway
This compound is a dual PI3K/mTOR inhibitor. It targets the p110α catalytic subunit of PI3K, preventing the phosphorylation of its downstream targets.[] This leads to the inhibition of critical signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway.[]
Caption: Simplified PI3K/mTOR signaling pathway showing inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 6. Decreased affinity for efflux transporters increases brain penetrance and molecular targeting of a PI3K/mTOR inhibitor in a mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. apexbt.com [apexbt.com]
- 11. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to GNE-317 and Other Dual PI3K/mTOR Inhibitors
This guide is designed for researchers, scientists, and drug development professionals encountering resistance to the brain-penetrant dual PI3K/mTOR inhibitor, GNE-317, or other compounds in its class. Given that specific resistance mechanisms to this compound are not extensively documented, this resource focuses on established principles of resistance to dual PI3K/mTOR inhibitors and provides actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, brain-penetrant inhibitor that dually targets Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][] These two enzymes are critical nodes in the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5] In many cancers, this pathway is hyperactivated, promoting tumor development and progression.[4][6] this compound was specifically optimized to cross the blood-brain barrier (BBB) to treat brain tumors like glioblastoma, and it is not a substrate for efflux transporters like P-gp or BCRP that typically pump drugs out of the brain.[2][][7]
Q2: What are the typical signs of developing resistance to a PI3K/mTOR inhibitor in my cell culture experiments?
A2: The primary indicator of resistance is a decreased responsiveness to the drug over time. Experimentally, this manifests as:
-
Increased IC50 Value: A significant (e.g., 3- to 10-fold or higher) increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line.[8]
-
Reduced Apoptosis/Cell Death: A noticeable decrease in the percentage of apoptotic cells upon treatment, as measured by assays like Annexin V staining or caspase activity.
-
Restored Proliferation: Cells resume proliferation at concentrations of this compound that were previously cytotoxic or cytostatic.[2]
-
Reactivation of Downstream Signaling: Western blot analysis shows restored phosphorylation of downstream pathway markers (like p-AKT, p-S6, or p-4EBP1) despite the presence of the inhibitor.[9]
Q3: Is resistance to this class of drugs common?
A3: Yes, both intrinsic (pre-existing) and acquired resistance to PI3K/AKT/mTOR pathway inhibitors are significant challenges in cancer therapy.[10][11][12] Cancer cells can adapt to the inhibition by activating alternative survival pathways, developing mutations, or leveraging feedback loops to bypass the drug's effect.[10][13][14]
Troubleshooting Guide: My Cells Show Resistance to this compound
This section provides a step-by-step workflow for researchers to diagnose and potentially overcome experimental resistance to dual PI3K/mTOR inhibitors.
Step 1: Confirm and Quantify the Resistance
Problem: I suspect my cells are no longer responding to this compound.
Solution: The first step is to rigorously confirm and quantify the level of resistance. This provides a baseline for all subsequent experiments.
Experimental Protocol: Determining IC50 Shift
-
Cell Seeding: Plate both the suspected resistant cells and the original parental (sensitive) cells at an optimal density in 96-well plates. Allow cells to adhere overnight.
-
Drug Titration: Prepare a serial dilution of this compound. A typical concentration range might be 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Treat the cells with the this compound dilutions for a predefined period (e.g., 48-72 hours).[8]
-
Viability Assay: Measure cell viability using an appropriate method, such as a WST-1, MTS, or resazurin-based assay.[8]
-
Data Analysis: Plot the viability data against the log of the drug concentration and perform a non-linear regression to calculate the IC50 value for each cell line.[8] A significant rightward shift in the dose-response curve for the resistant line confirms resistance.
Data Presentation: IC50 Comparison
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental Line | This compound | 50 | 1x |
| Resistant Line | This compound | 850 | 17x |
Table 1: Example data showing a 17-fold increase in the IC50 value for a this compound resistant cell line compared to its parental counterpart.
Step 2: Investigate the Mechanism of Resistance
Problem: I've confirmed resistance. How do I find out why the cells are resistant?
Solution: Resistance to PI3K/mTOR inhibitors often involves either reactivation of the PI3K pathway itself or activation of parallel, compensatory signaling pathways.[15]
Key Mechanisms & How to Test Them:
-
Reactivation of PI3K/mTOR Pathway:
-
Hypothesis: Cells may have acquired mutations in pathway components (e.g., PIK3CB) or lost negative regulators (e.g., PTEN).[15] This can lead to a rebound in pathway signaling.
-
Experimental Protocol (Western Blot):
-
Treat parental and resistant cells with a fixed concentration of this compound (e.g., at the IC50 of the parental line) for various time points (0, 2, 6, 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key pathway proteins: p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, p-4EBP1 (Thr37/46), and total 4EBP1. Use a loading control like β-actin or GAPDH.
-
Expected Result: In resistant cells, you may observe a sustained or restored phosphorylation of these downstream markers despite this compound treatment, whereas in sensitive cells, phosphorylation would be strongly inhibited.[16]
-
-
-
Activation of Parallel Survival Pathways:
-
Hypothesis: Inhibition of the PI3K pathway can trigger a feedback activation of other pro-survival pathways, most commonly the RAS/RAF/MEK/ERK (MAPK) pathway.[17][18]
-
Experimental Protocol (Western Blot):
-
Follow the same treatment and lysis protocol as above.
-
Probe membranes with antibodies against key MAPK pathway proteins: p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-MEK1/2, and total MEK1/2.
-
Expected Result: Resistant cells may show a significant increase in p-ERK levels upon this compound treatment, indicating activation of this compensatory pathway.
-
-
Visualization of Resistance Pathways
The following diagram illustrates the PI3K/mTOR pathway, the point of this compound inhibition, and common resistance mechanisms.
Step 3: Strategies to Overcome Resistance
Problem: I have identified a likely resistance mechanism. How can I restore sensitivity to my cells?
Solution: The most effective strategy is often combination therapy, where you co-administer this compound with an inhibitor of the identified resistance pathway.
Strategy 1: Co-inhibition of the MAPK Pathway
-
Rationale: If you observed ERK activation (Step 2), combining this compound with a MEK inhibitor can block this escape route and induce synthetic lethality.[17][18]
-
Experimental Protocol (Synergy Assay):
-
Design a matrix of drug concentrations. Plate cells in 96-well or 384-well plates.
-
Add this compound along one axis (e.g., 8 concentrations) and a MEK inhibitor (e.g., Trametinib, Selumetinib) along the other axis.
-
After 72 hours, measure cell viability.
-
Analyze the data using a synergy model (e.g., Bliss Independence or Loewe Additivity) to calculate a synergy score. A score greater than 1 typically indicates a synergistic interaction.
-
-
Data Presentation: Combination Therapy Efficacy
| Treatment | Parental IC50 (nM) | Resistant IC50 (nM) | Effect in Resistant Cells |
| This compound (alone) | 50 | 850 | Limited Efficacy |
| MEK Inhibitor (alone) | >1000 | >1000 | Limited Efficacy |
| This compound + MEK Inhibitor (100 nM) | 15 | 45 | Sensitivity Restored |
Table 2: Example data demonstrating how a MEK inhibitor can re-sensitize resistant cells to this compound.
Strategy 2: Targeting Alternative Nodes
-
Rationale: If resistance is caused by a specific mutation like PIK3CB, targeting downstream effectors like AKT or mTORC1/2 with different inhibitors might be effective.[15] For example, combining this compound with a specific AKT inhibitor could be explored.
-
Experimental Approach: This would follow the same synergy assay protocol as described above, substituting the MEK inhibitor with an AKT inhibitor or another relevant targeted agent.
Visualization of Experimental Workflow
The following diagram outlines the logical flow from identifying resistance to testing combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel PI3K/mTOR dual inhibitor, CMG002, overcomes the chemoresistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. It takes two to tango: dual inhibition of PI3K & MAPK in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing GNE-317 Target Engagement In Vivo: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the in vivo target engagement of GNE-317, a potent, brain-penetrant dual inhibitor of PI3K and mTOR.[1][2][3] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions in a user-friendly format to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a brain-penetrant small molecule inhibitor that targets the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[2][3] By inhibiting these key kinases in the PI3K/Akt/mTOR signaling pathway, this compound can modulate fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of this pathway in the central nervous system.[1][]
Q2: How can I assess if this compound is engaging its target in the brain in my in vivo model?
A2: The most common method to assess this compound target engagement in the brain is to measure the phosphorylation status of downstream biomarkers in the PI3K/mTOR pathway. Specifically, a decrease in the phosphorylation of Akt (at Ser473) and ribosomal protein S6 (at Ser235/236) are reliable indicators of this compound activity.[5] This is typically achieved through Western blot analysis of brain tissue lysates from animals treated with this compound.[][6]
Q3: What is the recommended dose of this compound for in vivo studies in mice?
A3: Published studies have used doses ranging from 10 mg/kg to 40 mg/kg administered orally (p.o.).[2] A dose of 40 mg/kg has been shown to cause a marked inhibition of the PI3K pathway in the mouse brain, with a 40% to 90% suppression of pAkt and pS6 signals for up to 6 hours after dosing.[][6][7] The optimal dose may vary depending on the specific animal model and experimental goals.
Q4: How should I prepare this compound for oral administration in mice?
A4: this compound is insoluble in water.[6] For oral gavage, a common vehicle is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water. Another suggested formulation for a homogeneous suspension is Carboxymethylcellulose sodium (CMC-Na) solution.[7] It is crucial to ensure the compound is uniformly suspended before administration.
Q5: What is the stability of this compound in powder form and in solution?
A5: In powder form, this compound is stable for at least 3 years when stored at -20°C.[1][2] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Experimental Protocols
Workflow for In Vivo this compound Target Engagement Study
Detailed Protocol: Western Blot for pAkt and pS6 in Mouse Brain Tissue
-
Brain Tissue Homogenization:
-
On ice, add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to the frozen brain tissue.[8]
-
Homogenize the tissue using a mechanical homogenizer or sonicator until a uniform lysate is obtained.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.
-
-
Protein Concentration Measurement:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Dilute the protein lysates to the same concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for pAkt (Ser473), total Akt, pS6 (Ser235/236), and total S6 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphoprotein signal to the corresponding total protein signal (e.g., pAkt/total Akt) to determine the extent of target engagement.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no pAkt/pS6 signal | Inactive mTOR pathway in the model. | Include a positive control group treated with a known mTOR activator (e.g., insulin) to confirm pathway responsiveness.[8] |
| Protein degradation or dephosphorylation. | Work quickly, keep samples on ice at all times, and ensure lysis buffer contains fresh, potent protease and phosphatase inhibitors.[8] | |
| Insufficient protein load. | Increase the amount of protein loaded onto the gel (up to 50 µg for low abundance proteins).[9] | |
| Poor primary antibody performance. | Use a primary antibody validated for Western blotting of the specific target and species. Titrate the antibody to find the optimal concentration.[8] | |
| High background on Western blot | Insufficient blocking. | Increase the blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., switch from milk to BSA or vice versa).[9][10] |
| Primary or secondary antibody concentration too high. | Reduce the concentration of the antibodies. | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | |
| Inconsistent results between animals | Variability in this compound administration. | Ensure accurate and consistent oral gavage technique. Confirm uniform suspension of the compound before each administration. |
| Differences in sample collection and processing. | Standardize the time of day for dosing and tissue collection. Process all samples in parallel under identical conditions. | |
| Unexpected off-target effects | This compound may have other biological activities. | While this compound is a potent PI3K/mTOR inhibitor, consider potential off-target effects and interpret data within the context of the known pharmacology.[11] |
Quantitative Data Summary
This compound In Vitro and In Vivo Properties
| Parameter | Value | Species | Reference |
| Apparent Ki (PI3Kα) | 2 nM | - | [2] |
| Apparent Ki (mTOR) | 9 nM | - | [2] |
| EC50 (PC3 cells) | 132 nM | Human | [2] |
| EC50 (A172 cells) | 240 nM | Human | [2] |
| Plasma Protein Binding (free fraction) | 14.9% | Mouse | [6] |
| Brain Tissue Binding (free fraction) | 5.4% | Mouse | [6] |
| In Vivo Dose (p.o.) | 10-40 mg/kg | Mouse | [2] |
| In Vivo Target Inhibition (pAkt & pS6) | 40-90% suppression up to 6h post-dose (at 40 mg/kg) | Mouse | [][6][7] |
Recommended Antibody Dilutions for Western Blot (Starting Point)
| Antibody | Dilution | Blocking Buffer |
| pAkt (Ser473) | 1:1000 | 5% BSA in TBST |
| Total Akt | 1:1000 | 5% non-fat milk in TBST |
| pS6 (Ser235/236) | 1:1000 | 5% BSA in TBST |
| Total S6 | 1:1000 | 5% non-fat milk in TBST |
| HRP-conjugated secondary antibody | 1:2000 - 1:5000 | 5% non-fat milk in TBST |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody lot and experimental setup.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. bosterbio.com [bosterbio.com]
- 11. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
GNE-317 stability in different solvent preparations
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, handling, and use of GNE-317 in various solvent preparations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use. This compound is highly soluble in fresh DMSO.[1][2][3][4][5] It is practically insoluble in water and ethanol.[1][4]
Q2: How should I prepare this compound for in vivo animal studies?
A2: For oral administration, a homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na).[1] For injections, various formulations have been used, including a combination of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O, or a mixture of 5% DMSO and 95% Corn oil.[1] The choice of vehicle will depend on the specific experimental requirements.
Q3: What are the storage conditions and long-term stability of this compound?
A3:
-
Solid Powder: Stable for at least 4 years when stored at -20°C.[3] It can be shipped at room temperature without cooling measures.[1]
-
DMSO Stock Solutions: For long-term storage, it is recommended to aliquot stock solutions and store them at -80°C for up to 1-2 years.[4][6] For shorter periods, storage at -20°C for up to 1 month is acceptable.[4][6] Avoid repeated freeze-thaw cycles.[4]
Q4: Is this compound susceptible to degradation?
A4: While specific degradation pathways are not detailed in the available literature, it is noted that moisture-absorbing DMSO can reduce the solubility of this compound.[4] Therefore, it is crucial to use fresh, anhydrous DMSO for preparing stock solutions to ensure maximum solubility and stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in DMSO stock solution upon storage. | The concentration of this compound is too high, or the solution has been stored for an extended period at an inappropriate temperature. | Gently warm the solution and sonicate to redissolve the compound.[5] If precipitation persists, consider preparing a fresh, lower-concentration stock solution. Ensure storage at -80°C for long-term stability. |
| Inconsistent results in cell-based assays. | The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from the solid compound. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[4] |
| Low solubility observed when preparing solutions. | The DMSO used may have absorbed moisture, reducing its solvating capacity. | Use fresh, high-purity, anhydrous DMSO to prepare your solutions.[4] |
| Difficulty in preparing a homogeneous suspension for oral dosing. | Inadequate mixing of this compound in the vehicle. | Ensure thorough mixing of the this compound powder with the CMC-Na solution to achieve a uniform and homogeneous suspension before administration.[1] |
Data Summary Tables
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Remarks |
| DMSO | 12.5 - 47 mg/mL | 30.16 - 113.39 mM | Highly soluble.[1][5] Sonication is recommended.[5] Moisture-absorbing DMSO can reduce solubility.[4] |
| Water | Insoluble | - | [1][4] |
| Ethanol | Insoluble | - | [1][4] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | ≥ 4 years[3] |
| Solution in DMSO | -80°C | 1-2 years[4][6] |
| Solution in DMSO | -20°C | 1 month[4][6] |
Experimental Protocols & Visualizations
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 414.48 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.145 mg of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Vortex and/or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Diagram: this compound Experimental Workflow
Caption: General experimental workflow for preparing and using this compound.
Diagram: this compound and the PI3K/mTOR Signaling Pathway
This compound is a potent, brain-penetrant inhibitor of the PI3K/mTOR pathway.[1][2][7] This pathway is crucial in regulating cell growth, proliferation, and survival.[2]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Improving GNE-317 Delivery Across the Blood-Brain Barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-317. The information is designed to address specific issues that may be encountered during experiments aimed at evaluating and optimizing the delivery of this compound across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, brain-penetrant dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2][3][4] It was specifically designed to have a low affinity for efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which allows for greater penetration into the brain.[] this compound inhibits the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, including glioblastoma.[3][] Inhibition of this pathway leads to decreased phosphorylation of downstream effectors like Akt (at Ser473), ribosomal protein S6 (S6), and 4E-BP1, ultimately suppressing tumor cell growth, proliferation, and survival.[3][6]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.[1]
-
In solvent (e.g., DMSO): Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: For oral gavage in mice, this compound has been successfully formulated in a suspension of 0.5% methylcellulose (B11928114) and 0.2% polysorbate (Tween 80).[7] Another suggested vehicle for oral administration is a homogeneous suspension in CMC-Na (carboxymethylcellulose sodium).[8]
Q4: How can I quantify the concentration of this compound in brain tissue and plasma?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying this compound in biological matrices.[2] This technique offers high sensitivity and selectivity. Sample preparation typically involves protein precipitation from plasma and homogenization of brain tissue followed by extraction of the compound.
Troubleshooting Guides
Inconsistent or Low Brain Penetration of this compound
Symptom: Lower than expected brain-to-plasma concentration ratio of this compound.
| Possible Cause | Troubleshooting Steps |
| Improper Formulation | - Ensure the this compound suspension is homogeneous before each administration. Vortex or sonicate the suspension briefly if necessary. - Prepare the formulation fresh, as the stability of the suspension over time may vary. |
| Inaccurate Dosing | - For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach. Coating the gavage needle with sucrose (B13894) solution can improve the procedure's efficiency and reduce stress on the animal.[9] - Calibrate all pipettes and balances to ensure accurate measurement of the compound and vehicle. |
| Animal-to-Animal Variability | - Use a sufficient number of animals per group to account for biological variability. - Ensure consistent age, weight, and health status of the animals within an experiment. |
| Incorrect Sample Collection/Processing | - Perfuse animals with ice-cold saline before brain collection to remove blood from the cerebral vasculature, which can contaminate the brain tissue sample and affect the measured brain concentration. - Flash-freeze brain tissue immediately in liquid nitrogen upon collection and store at -80°C until analysis to prevent degradation of the compound. |
Suboptimal Inhibition of Downstream PI3K/mTOR Pathway Markers in Brain Tissue
Symptom: Inconsistent or weak reduction in the phosphorylation of Akt (pAkt), S6 (pS6), or 4E-BP1 in brain tissue after this compound administration, as measured by Western blot or immunohistochemistry.
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Exposure at Target Site | - Verify the brain concentration of this compound using LC-MS/MS to confirm adequate BBB penetration and target engagement. - Optimize the dose and dosing schedule. The timing of tissue collection relative to the last dose is critical to observe maximal pathway inhibition.[6] |
| Poor Sample Quality | - Rapidly harvest and process brain tissue to minimize post-mortem changes in protein phosphorylation. The use of head-focused microwave irradiation for euthanasia can help preserve in vivo phosphorylation states. - Immediately homogenize tissue in lysis buffer containing a cocktail of protease and phosphatase inhibitors. |
| Western Blotting Issues | - Antibody Selection: Use validated antibodies specific for the phosphorylated targets. For pAkt (Ser473), some researchers have found success with specific clones like the D9E XP® Rabbit mAb. - Blocking: Block membranes with 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can cause high background. - Loading Control: Use a reliable loading control to ensure equal protein loading across lanes. - Positive Control: Include a positive control lysate from cells known to have high PI3K pathway activation to validate the blotting procedure. |
Variability in Tumor Growth in Orthotopic Glioblastoma Models
Symptom: High variability in tumor size and growth rates within and between experimental groups, making it difficult to assess the efficacy of this compound.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | - Standardize the stereotactic injection procedure, including the coordinates, injection volume, and rate of injection. - The location of implantation is critical; tumors near the ventricles may have different growth rates and survival outcomes.[10] |
| Tumor Cell Line Heterogeneity | - Use low-passage, well-characterized glioblastoma cell lines. - Be aware that different glioblastoma models (e.g., U87, GS2, GL261) have distinct growth characteristics and sensitivities to treatment.[1][6] For instance, this compound showed limited efficacy in the GL261 model in some studies.[1] |
| Animal Stress | - Repeated handling and procedures like oral gavage can induce stress, which may affect tumor growth. Handle animals consistently across all groups.[10] |
| Monitoring Tumor Growth | - Use non-invasive imaging techniques like bioluminescence or MRI to monitor tumor growth longitudinally in the same animals, which can reduce variability compared to relying solely on survival endpoints. |
Potential Off-Target Effects and Toxicities
Symptom: Observation of unexpected physiological or behavioral changes in animals treated with this compound.
| Possible Cause | Troubleshooting Steps |
| On-Target PI3K/mTOR Inhibition in Healthy Tissues | - Hyperglycemia: Inhibition of the PI3K pathway can interfere with glucose metabolism and lead to elevated blood glucose levels.[11][12][13] Monitor blood glucose in treated animals, especially during long-term studies.[7] - Other PI3K inhibitor-class toxicities: Be aware of other potential side effects associated with PI3K inhibitors, such as rash, diarrhea, and mucositis.[14][15][16][17] |
| Off-Target Kinase Inhibition | - While this compound is a potent PI3K/mTOR inhibitor, the possibility of off-target kinase inhibition cannot be entirely ruled out without a comprehensive kinome scan.[7] If observing unexpected phenotypes, consider that they may be due to off-target effects. |
| Vehicle-Related Effects | - Always include a vehicle-treated control group to distinguish compound-specific effects from those caused by the administration vehicle. |
Data Summary Tables
Table 1: In Vivo Efficacy of this compound in Orthotopic Glioblastoma Models
| Model | Dose and Schedule | Tumor Growth Inhibition | Survival Benefit | Reference |
| U87 | 40 mg/kg, p.o. | 90% | - | [2][6] |
| GS2 | 40 mg/kg, p.o. | 50% | - | [2][6] |
| GBM10 | 30-40 mg/kg, p.o. | - | Median survival extended from 55.5 to 75 days | [2][6] |
| GL261 | 30 mg/kg, p.o. | No significant change | No survival benefit | [1] |
Table 2: Pharmacodynamic Effects of this compound in Mouse Brain
| Biomarker | Dose | Inhibition | Time Point | Reference |
| pAkt | 40 mg/kg, p.o. | 40-90% | Up to 6 hours post-dose | [6] |
| pS6 | 40 mg/kg, p.o. | 40-90% | Up to 6 hours post-dose | [6] |
| p4EBP1 | 50 mg/kg | 84% | - | [3] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Brain Penetration and Pharmacodynamics
-
Animal Model: Use appropriate mouse strain (e.g., nude mice for xenografts).
-
This compound Formulation: Prepare a suspension of this compound in 0.5% methylcellulose and 0.2% polysorbate.
-
Administration: Administer this compound via oral gavage at the desired dose (e.g., 30-50 mg/kg). Include a vehicle control group.
-
Sample Collection: At predetermined time points post-dosing (e.g., 1, 2, 4, 6 hours), collect blood via cardiac puncture and immediately harvest the brain.
-
Sample Processing:
-
Plasma: Centrifuge blood to separate plasma.
-
Brain: Perfuse the animal with ice-cold saline before brain extraction. Homogenize the brain tissue.
-
-
Quantification of this compound: Analyze plasma and brain homogenates by a validated LC-MS/MS method to determine this compound concentrations.
-
Pharmacodynamic Analysis: For a separate cohort of animals, collect brains at the time of expected peak drug concentration. Immediately homogenize in lysis buffer containing protease and phosphatase inhibitors for Western blot analysis of pAkt, pS6, and other downstream markers.
Protocol 2: Western Blotting for pAkt and pS6 in Brain Tissue
-
Protein Extraction: Homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAkt (Ser473), total Akt, pS6, and total S6 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits the PI3K/mTOR signaling pathway.
Caption: Workflow for assessing this compound brain penetration and efficacy.
Caption: Logic for troubleshooting suboptimal this compound in vivo results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 6. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperglycemia secondary to phosphatidylinositol-3 kinase (PI3K) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kaziatherapeutics.com [kaziatherapeutics.com]
- 15. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. PI3K Inhibitor−Associated Hyperglycemia | Itovebi® (inavolisib) [itovebi-hcp.com]
GNE-317 Technical Support Center: Best Practices for Long-Term Storage and Experimental Use
Welcome to the GNE-317 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the long-term storage, handling, and experimental use of this compound, a potent, brain-penetrant PI3K/mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its stability and efficacy. The recommended storage conditions depend on whether it is in solid (powder) form or dissolved in a solvent.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1] To prepare a stock solution, it is recommended to use anhydrous, high-purity DMSO to avoid solubility issues, as DMSO is hygroscopic.[2] For example, to prepare a 10 mM stock solution, you would dissolve 4.145 mg of this compound (Molecular Weight: 414.48 g/mol ) in 1 mL of fresh DMSO. Gentle warming to 37°C, vortexing, or sonication can aid in dissolution.[2]
Q3: Can I store this compound solution at room temperature or 4°C?
A3: It is not recommended to store this compound solutions for long periods at room temperature or 4°C.[1] For short-term storage (days to weeks), 0 - 4°C can be acceptable for stock solutions.[3] However, for long-term stability, freezing at -20°C or -80°C is required.[4][5]
Data Presentation: Storage Recommendations
The following table summarizes the recommended long-term storage conditions for this compound in both powder and solution forms.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | ≥ 4 years | [6] |
| 4°C | 2 years | [4] | |
| In Solvent (DMSO) | -80°C | 2 years | [4] |
| -20°C | 1 year | [4] |
Troubleshooting Guides
Issue: Precipitation observed in my this compound stock solution after thawing.
-
Possible Cause: The concentration of the stock solution may be too high, leading to precipitation at lower temperatures. Repeated freeze-thaw cycles can also contribute to this issue.[7]
-
Solution:
-
Gently warm the vial to 37°C and vortex to try and redissolve the precipitate.[2]
-
If precipitation persists, it is advisable to centrifuge the vial and use the supernatant, though the actual concentration may be lower than intended.
-
To prevent this, aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[7]
-
Issue: I suspect my this compound has degraded. What are the signs?
-
Possible Signs of Degradation:
-
Color Change: A noticeable change in the color of the powder or solution can indicate chemical degradation.[7]
-
Reduced Potency: Inconsistent or weaker than expected results in your experiments compared to previous batches or literature data.
-
-
Recommended Action:
-
If you suspect degradation, it is best to discard the questionable stock and prepare a fresh solution from powder.
-
To confirm the stability of your compound, you can perform an analytical test such as HPLC to check for the appearance of degradation peaks.[2]
-
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
This protocol is adapted from studies using this compound in glioblastoma cell lines.[4]
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., GL261)
-
96-well plates
-
Complete culture medium
-
MTS reagent
-
Plate reader
Procedure:
-
Seed 2,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Tumor Growth Inhibition Study in a Mouse Model
This protocol is a general guideline based on in vivo studies with this compound.[5][8]
Objective: To evaluate the efficacy of this compound in inhibiting tumor growth in an orthotopic mouse model of glioblastoma.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water)
-
Tumor-bearing mice (e.g., C57B6/J mice with intracranial GL261 tumors)
-
Bioluminescence imaging system
Procedure:
-
Once tumors are established and reach a predetermined size (e.g., measured by bioluminescence), randomize mice into treatment and control groups.
-
Prepare the this compound formulation for oral gavage at the desired concentration (e.g., 30 mg/kg).[4]
-
Administer this compound or vehicle to the mice once daily by oral gavage.
-
Monitor tumor growth on a weekly basis using bioluminescence imaging.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the brains for further analysis (e.g., immunohistochemistry for pharmacodynamic markers like p-Akt and p-S6).[8]
Mandatory Visualization
This compound Long-Term Storage Workflow
Caption: Workflow for the recommended long-term storage of this compound as a powder and in a DMSO stock solution.
Troubleshooting Common this compound Storage Issues
Caption: A troubleshooting guide for common issues encountered during the storage of this compound solutions.
PI3K/mTOR Signaling Pathway Inhibited by this compound
Caption: this compound is a dual inhibitor of the PI3K/mTOR signaling pathway, blocking downstream cell growth and survival.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Decreased affinity for efflux transporters increases brain penetrance and molecular targeting of a PI3K/mTOR inhibitor in a mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Glioblastoma Treatment: GNE-317 vs. GDC-0980
A Comparative Analysis of Two Potent PI3K/mTOR Inhibitors in Preclinical Glioblastoma Models
The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical driver of cell growth, proliferation, and survival, and its frequent dysregulation in glioblastoma (GBM) makes it a prime therapeutic target. This guide provides a detailed comparison of two dual PI3K/mTOR inhibitors, GNE-317 and its structural analog GDC-0980 (Apitolisib), in the context of glioblastoma. This compound was specifically engineered from GDC-0980 to exhibit enhanced brain penetrance, a crucial attribute for treating central nervous system malignancies. This comparison delves into their preclinical efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences and Efficacy
This compound consistently demonstrates superior efficacy in orthotopic glioblastoma models, a direct consequence of its enhanced ability to cross the blood-brain barrier (BBB). While both compounds exhibit cytotoxic effects against glioblastoma cells in vitro, the improved pharmacokinetic profile of this compound translates to better tumor growth inhibition and survival benefits in vivo.
In Vitro Efficacy: A Look at Cellular Potency
Both this compound and GDC-0980 have demonstrated the ability to inhibit the proliferation of glioblastoma cell lines.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | GBM6 | 0.59 ± 0.50 | |
| GBM10 | 0.72 ± 0.40 | ||
| GBM22 | 0.26 ± 0.14 | ||
| GBM84 | 3.49 ± 1.64 | ||
| GDC-0980 | A-172 | Dose-dependent cytotoxicity observed | [1] |
| U-118 MG | Dose-dependent cytotoxicity observed | [1] | |
| GL261 | Similar cytotoxicity profile to this compound | [2] |
Note: While specific IC50 values for GDC-0980 in these GBM cell lines were not available in the reviewed literature, studies confirm its dose-dependent cytotoxic effects. For instance, in the A-172 cell line, 20 µM of GDC-0980 induced apoptosis in 46.47% of cells after 48 hours of incubation[1].
In Vivo Efficacy: The Blood-Brain Barrier Advantage
The superior brain penetration of this compound is a key determinant of its enhanced in vivo efficacy compared to GDC-0980.
| Compound | Animal Model | Efficacy Metric | Result | Citation |
| This compound | U87 Orthotopic Xenograft | Tumor Growth Inhibition | 90% | [3] |
| GS2 Orthotopic Xenograft | Tumor Growth Inhibition | 50% | [3] | |
| GBM10 Orthotopic Xenograft | Survival Benefit | Significant | [3] | |
| GDC-0980 | GBM10 Orthotopic Xenograft | Median Survival (vs. Placebo) | 29 days vs. 26 days (not significant) | [4] |
| This compound | GBM10 Orthotopic Xenograft | Median Survival (vs. Placebo) | 33 days vs. 26 days (not significant) | [4] |
| GDC-0980 + Bevacizumab | GBM10 Orthotopic Xenograft | Median Survival (vs. Bevacizumab alone) | 50 days vs. 55 days | [4] |
| This compound + Bevacizumab | GBM10 Orthotopic Xenograft | Median Survival (vs. Bevacizumab alone) | 71 days vs. 55 days (p < 0.05) | [4] |
A direct comparison in an orthotopic GBM10 xenograft model highlighted that while neither this compound nor GDC-0980 as single agents significantly extended survival compared to a placebo, the combination of this compound with bevacizumab resulted in a significant survival advantage over bevacizumab alone, a benefit not observed with the GDC-0980 combination[4]. This underscores the importance of adequate drug concentrations at the tumor site for therapeutic efficacy.
Pharmacokinetics: Crossing the Barrier
The structural modifications of this compound were designed to reduce its affinity for efflux transporters at the blood-brain barrier.
| Compound | Brain-to-Plasma AUC Ratio (in wild-type mice) | Citation |
| This compound | 0.75 | [4] |
| GDC-0980 | 0.07 | [4] |
This approximately 10-fold higher brain-to-plasma ratio for this compound demonstrates its significantly improved ability to penetrate the brain and reach the tumor[4].
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for preclinical evaluation of these inhibitors.
Caption: The PI3K/mTOR signaling cascade and points of inhibition by this compound and GDC-0980.
Caption: A generalized workflow for the preclinical assessment of this compound and GDC-0980 in glioblastoma.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Glioblastoma cells (e.g., A-172, U-118 MG) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium and incubated for 24 hours.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or GDC-0980. A vehicle control (e.g., DMSO) is also included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Orthotopic Glioblastoma Xenograft Model
-
Cell Preparation: Human glioblastoma cells (e.g., U87, GBM10) are cultured and harvested. For bioluminescent imaging, cells are transduced to express luciferase.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.
-
Stereotactic Intracranial Injection: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull, and a specific number of tumor cells (e.g., 1 x 10^5 cells in 2-5 µL) are slowly injected into the brain parenchyma (e.g., the striatum).
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively. For luciferase-expressing cells, this is typically done through bioluminescence imaging (BLI) at regular intervals after intraperitoneal injection of luciferin.
-
Drug Administration: Once tumors are established (as confirmed by imaging), mice are randomized into treatment groups. This compound, GDC-0980, or a vehicle control is administered, typically via oral gavage, at a predetermined dose and schedule.
-
Efficacy Evaluation: The primary endpoints for efficacy are tumor growth inhibition, measured by changes in bioluminescence signal over time, and overall survival. Survival is monitored until mice show signs of neurological symptoms or significant weight loss, at which point they are euthanized.
Conclusion
The preclinical data strongly suggest that this compound holds a significant advantage over GDC-0980 for the treatment of glioblastoma, primarily due to its superior ability to penetrate the blood-brain barrier. While both molecules demonstrate activity against glioblastoma cells, the enhanced brain exposure of this compound leads to more pronounced anti-tumor effects in vivo, especially when used in combination with other therapies like bevacizumab. These findings highlight the critical importance of optimizing drug delivery to the central nervous system in the development of novel therapeutics for brain tumors. Further clinical investigation of this compound in glioblastoma patients is warranted based on this compelling preclinical evidence.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. INFLUENCE OF DRUG DELIVERY ON THERAPEUTIC BENEFIT IN GBM–CDK4 AND MDM2 INHIBITOR COMPARISON IN FLANK VERSUS ORTHOTOPIC MODELS AND COMPARISON OF BRAIN PENETRANT VERSUS IMPENETRANT PI3K/MTOR INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Brain Penetrance of GNE-317 and Other PI3K Inhibitors
For researchers, scientists, and drug development professionals, overcoming the blood-brain barrier (BBB) presents a formidable challenge in the treatment of central nervous system (CNS) malignancies. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in brain tumors, making it an attractive therapeutic target. However, the efficacy of many PI3K inhibitors is limited by their inability to achieve sufficient concentrations in the brain. This guide provides a detailed comparison of the brain penetrance of GNE-317, a PI3K/mTOR inhibitor specifically engineered to cross the BBB, with other notable PI3K inhibitors.
This objective comparison is supported by experimental data from preclinical studies, outlining the methodologies used to assess brain penetrance and target engagement.
Quantitative Comparison of Brain Penetrance
The ability of a drug to cross the blood-brain barrier is a critical determinant of its potential efficacy in treating brain tumors. A key metric used to quantify this is the brain-to-plasma concentration ratio (B/P ratio). A higher ratio indicates greater penetration into the brain tissue. This compound was specifically designed to evade efflux transporters at the BBB, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are major obstacles for many therapeutic compounds.
| Inhibitor | Target(s) | Brain-to-Plasma Ratio (Total Drug) | Key Findings & References |
| This compound | PI3K/mTOR | >1[1][2] | Designed for low efflux; demonstrates 3-fold greater penetrance in tumor and normal brain compared to GDC-0980.[2] Uniformly distributed throughout the brain in glioblastoma models.[1] |
| GDC-0980 | PI3K/mTOR | ~0.07 | A structural analog of this compound, but is a substrate for P-gp and BCRP, leading to significantly lower brain penetrance.[3] |
| Pictilisib (GDC-0941) | Pan-PI3K | <0.03[1] | Poor brain penetrance; not detected in healthy brain tissue in preclinical models.[1] |
| Buparlisib (B177719) (BKM120) | Pan-PI3K | 1.5 - 2.0[4] | Exhibits excellent brain penetration that is not restricted by P-gp or BCRP.[4] |
| Paxalisib (GDC-0084) | PI3K/mTOR | ~1.0 in humans, 1.9-3.3 in rats[5][6] | Specifically designed to be brain-penetrant.[5][6] |
Visualizing the PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, including glioblastoma. Inhibitors like this compound target key components of this pathway to disrupt tumor cell function.
Caption: The PI3K/mTOR signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of brain penetrance for PI3K inhibitors.
In Vitro Assessment of Efflux Transporter Substrate Liability
This assay determines if a compound is a substrate for efflux transporters like P-gp or BCRP, which are highly expressed at the BBB and can prevent drugs from entering the brain.
Caption: Workflow for assessing efflux transporter substrate liability.
Protocol:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding for P-gp) or ABCG2 gene (encoding for BCRP) are seeded onto permeable Transwell™ inserts and cultured for 4-5 days to form a confluent, polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound is added to either the apical (top) or basolateral (bottom) chamber of the Transwell™ system.
-
Permeability Assessment: To measure permeability from the apical to the basolateral side (Papp A-B), the compound is added to the apical chamber, and its appearance in the basolateral chamber is monitored over time. Conversely, for basolateral to apical permeability (Papp B-A), the compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.
-
Quantification: Samples are collected from the receiver chamber at various time points, and the concentration of the test compound is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability (Papp) is calculated for both directions. The efflux ratio is then determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 2 indicates that the compound is actively transported by the efflux pump.
In Vivo Brain Penetrance Studies in Mice
These studies directly measure the concentration of the drug in the brain and plasma of animal models, providing a direct assessment of BBB penetration.
Protocol:
-
Animal Models: Studies are typically conducted in wild-type mice and may also include knockout mice lacking specific efflux transporters (e.g., Mdr1a/b-/-Bcrp-/- triple knockout mice) to confirm the role of these transporters in limiting brain exposure.[7]
-
Drug Administration: The PI3K inhibitor is administered to the mice, usually via oral gavage (PO) or intravenous (IV) injection, at a specified dose.
-
Sample Collection: At predetermined time points after administration, blood samples are collected to obtain plasma, and the mice are euthanized. The brains are then promptly harvested.
-
Sample Processing: Plasma is separated from the blood. The brain tissue is weighed and homogenized.
-
Quantification by LC-MS/MS: The concentrations of the drug in the plasma and brain homogenates are quantified using a validated LC-MS/MS method. This involves protein precipitation, liquid-liquid or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection.[8][9]
-
Data Analysis: The brain-to-plasma concentration ratio is calculated at each time point by dividing the concentration of the drug in the brain (ng/g) by its concentration in the plasma (ng/mL). The area under the curve (AUC) for both brain and plasma can also be calculated to determine the brain-to-plasma AUC ratio, which provides an overall measure of brain exposure.[3]
Assessment of PI3K Pathway Inhibition in the Brain
This experiment evaluates the pharmacodynamic effect of the PI3K inhibitor in the brain by measuring the phosphorylation status of downstream signaling proteins.
Protocol:
-
Animal Treatment: Mice are treated with the PI3K inhibitor or a vehicle control.
-
Tissue Collection and Preparation: At a specified time after the final dose, mice are euthanized, and their brains are collected. The brains are then fixed (e.g., in 4% paraformaldehyde), processed, and embedded in paraffin.[10]
-
Immunohistochemistry (IHC): Thin sections of the brain tissue are cut and mounted on slides. The sections are then incubated with primary antibodies specific for the phosphorylated forms of key PI3K pathway proteins, such as phospho-Akt (Ser473) and phospho-S6 (Ser235/236).
-
Detection: A secondary antibody conjugated to an enzyme or a fluorophore is used to detect the primary antibody. The signal is then visualized using a chromogenic substrate or fluorescence microscopy.
-
Quantification: The intensity of the staining is quantified to determine the extent of inhibition of the PI3K pathway in the brains of treated animals compared to controls. A reduction in the levels of phosphorylated proteins indicates successful target engagement by the inhibitor.[2][10]
In Vivo Efficacy in Orthotopic Glioblastoma Models
This is the definitive preclinical test to determine if a brain-penetrant PI3K inhibitor can inhibit the growth of brain tumors.
Protocol:
-
Tumor Implantation: Human glioblastoma cell lines (e.g., U87, GS2) or patient-derived xenograft cells are stereotactically injected into the brains of immunodeficient mice.[10][11]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using methods such as bioluminescence imaging (for luciferase-expressing tumor cells) or magnetic resonance imaging (MRI).[11]
-
Treatment: Once the tumors reach a predetermined size, the mice are randomized into treatment groups and receive the PI3K inhibitor or vehicle control according to a specified dosing schedule.[12]
-
Efficacy Assessment: The primary endpoints are typically tumor growth inhibition and overall survival. Tumor volume is measured throughout the study, and the time to a predetermined endpoint or the survival duration of the treated mice is compared to the control group.[10]
References
- 1. Distribution of the phosphatidylinositol 3-kinase inhibitors Pictilisib (GDC-0941) and this compound in U87 and GS2 intracranial glioblastoma models-assessment by matrix-assisted laser desorption ionization imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Buparlisib is a brain penetrable pan-PI3K inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTNI-44. INTERIM RESULTS OF PHASE 2 STUDY TO EVALUATE PI3K/mTOR INHIBITOR PAXALISIB (GDC-0084) GIVEN TO NEWLY DIAGNOSED GLIOBLASTOMA PATIENTS WITH UNMETHYLATED O6-METHYLGUANINE-METHYLTRANSFERASE PROMOTER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue pretreatment for LC-MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. medchemexpress.com [medchemexpress.com]
GNE-317 vs. Pictilisib (GDC-0941): A Comparative Guide for Brain Tumor Models
In the landscape of targeted therapies for brain tumors, the PI3K/mTOR signaling pathway has emerged as a critical focus due to its frequent dysregulation in malignancies like glioblastoma. This guide provides a detailed comparison of two prominent PI3K pathway inhibitors, GNE-317 and pictilisib (B1683980) (GDC-0941), with a specific emphasis on their performance in preclinical brain tumor models. The key differentiator between these two molecules lies in their ability to penetrate the blood-brain barrier (BBB), a critical factor for efficacy against central nervous system tumors.
Executive Summary
This compound is a potent, brain-penetrant dual PI3K/mTOR inhibitor specifically engineered to evade efflux transporters at the BBB.[][2][3] In contrast, pictilisib (GDC-0941) is a potent pan-class I PI3K inhibitor that exhibits limited brain penetration due to its susceptibility to efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[4] This fundamental difference in central nervous system (CNS) bioavailability profoundly impacts their anti-tumor activity in orthotopic brain tumor models. While both compounds show efficacy in subcutaneous tumor models, this compound demonstrates superior performance in intracranial models, particularly those with an intact BBB.[4]
Data Presentation
Table 1: In Vitro and In Vivo Efficacy
| Parameter | This compound | Pictilisib (GDC-0941) | References |
| Target | Dual PI3K/mTOR inhibitor | Pan-class I PI3K inhibitor | [2][5][6][7] |
| Ki (PI3Kα) | 2 nM | 3 nM | [7][8] |
| Brain Penetrance | High, readily crosses the BBB | Low, limited by efflux transporters | [][4][9] |
| Brain-to-Plasma Ratio | > 1 | < 0.03 | [9][10] |
| Efficacy in U87 (subcutaneous) | Not explicitly stated, but effective in orthotopic model | 98% tumor growth inhibition | [7] |
| Efficacy in U87 (orthotopic, contrast-enhancing) | 90% tumor growth inhibition | Detected in tumor, but with heterogeneous distribution | [][3][9] |
| Efficacy in GS2 (orthotopic, non-enhancing, intact BBB) | 50% tumor growth inhibition, survival benefit | Not detected in tumor, no efficacy | [][3][4][9] |
| Efficacy in GBM10 (orthotopic) | Survival benefit | Not reported | [][3] |
| Efficacy in GL261 (orthotopic) | No significant tumor growth inhibition or survival benefit (cell line has low in vitro sensitivity) | Not reported | [5] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Property | This compound | Pictilisib (GDC-0941) | References |
| Efflux Transporter Substrate (P-gp/BCRP) | No | Yes | [][3][4] |
| Distribution in Brain | Uniformly distributed throughout the brain and tumor | Primarily restricted to the tumor core in models with a compromised BBB; not detected in healthy brain | [4][9][10] |
| PI3K Pathway Inhibition in Brain | 40-90% suppression of pAkt and pS6 signals | Not detected in healthy brain tissue, so pathway inhibition is limited to areas of drug penetration | [][3] |
| Clinical Development | Investigated in preclinical studies for brain tumors | Advanced to Phase I/II clinical trials for solid tumors | [][7][11] |
Signaling Pathway and Experimental Workflows
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound and pictilisib.
Caption: A generalized experimental workflow for evaluating PI3K inhibitors in brain tumor models.
Experimental Protocols
Orthotopic Xenograft Models
The in vivo efficacy of this compound and pictilisib was primarily evaluated in orthotopic xenograft models of glioblastoma.[3][9]
-
Cell Lines: Human glioblastoma cell lines U87 and GS2, and the murine glioma cell line GL261 were utilized.[5][9] U87 models are known to form contrast-enhancing tumors with a partially compromised BBB, while GS2 models form non-enhancing, diffuse tumors with a more intact BBB.[4][9]
-
Animal Models: Immunocompromised mice (e.g., NOD SCID gamma mice) were used for human cell lines, while syngeneic mice (e.g., C57B6/J) were used for murine cell lines.[5][12]
-
Intracranial Injection: A stereotactic apparatus was used to inject tumor cells into the brain of anesthetized mice.
-
Dosing: this compound was typically administered once daily via oral gavage at doses ranging from 30 mg/kg to 50 mg/kg.[5][10] Pictilisib was administered orally at a dose of 150 mg/kg.[4] Vehicle controls (e.g., 0.5% methylcellulose/0.2% polysorbate) were used in parallel.[12]
-
Efficacy Endpoints: Tumor growth was monitored using non-invasive techniques like bioluminescence imaging.[5] The primary efficacy endpoints were tumor growth inhibition and overall survival.[][3]
Pharmacokinetic and Pharmacodynamic Analysis
-
Sample Collection: At specified time points after drug administration, blood and brain tissue were collected.
-
Drug Quantification: Drug concentrations in plasma and brain homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Brain Distribution: Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry was employed to visualize the spatial distribution of the drugs within the brain and tumor tissue.[4][9]
-
Target Modulation: To assess pharmacodynamic effects, the levels of phosphorylated proteins downstream of PI3K, such as pAkt and pS6, were measured in brain and tumor tissues by Western blot or immunohistochemistry.[3][10]
In Vitro Assays
-
Cell Viability: The cytotoxic effects of the inhibitors on glioma cell lines were assessed using proliferation assays such as the MTS assay.[5]
-
Pathway Inhibition: To confirm on-target activity, cells were treated with the inhibitors, and the phosphorylation status of key PI3K pathway proteins (p-Akt, p-S6RP, p-mTOR) was evaluated by Western blot.[12]
Conclusion
The available preclinical data strongly indicate that this compound holds a significant advantage over pictilisib (GDC-0941) for the treatment of brain tumors, primarily due to its superior ability to cross the blood-brain barrier.[4][9] this compound's design as a poor substrate for efflux transporters allows for homogenous distribution throughout the brain, enabling it to reach and inhibit the PI3K/mTOR pathway in both the tumor core and invasive tumor cells.[4][9] In contrast, pictilisib's limited brain penetrance restricts its efficacy to tumors with a compromised BBB and may not be effective against the diffuse, infiltrative components of gliomas that reside behind an intact BBB.[4] These findings underscore the critical importance of optimizing CNS penetration for the successful development of targeted therapies for brain malignancies. Researchers and drug developers should prioritize brain-penetrant inhibitors like this compound for further investigation in clinical trials for glioblastoma and other brain cancers.
References
- 2. biorbyt.com [biorbyt.com]
- 3. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Distribution of the phosphatidylinositol 3-kinase inhibitors Pictilisib (GDC-0941) and this compound in U87 and GS2 intracranial glioblastoma models-assessment by matrix-assisted laser desorption ionization imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
GNE-317 In Vivo On-Target Activity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-317's in vivo on-target activity against other PI3K/mTOR inhibitors. The information is supported by experimental data to aid in the selection of appropriate research tools.
This compound is a potent, brain-penetrant dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).[1][2] Its ability to cross the blood-brain barrier (BBB) makes it a valuable tool for studying the PI3K/Akt/mTOR signaling pathway in the central nervous system and for evaluating potential therapeutic strategies for brain malignancies.[3][4] This guide compares the in vivo on-target activity of this compound with other relevant PI3K/mTOR inhibitors, focusing on their ability to modulate downstream signaling pathways and inhibit tumor growth in preclinical models of glioblastoma.
Comparative On-Target Activity and Efficacy
The following tables summarize the in vivo on-target activity and efficacy of this compound and comparator compounds in preclinical glioblastoma models.
Table 1: In Vivo On-Target Activity (Suppression of pAkt and pS6)
| Compound | Model | Dose | Time Point | pAkt Suppression | pS6 Suppression | Reference |
| This compound | Mouse Brain | 50 mg/kg, p.o. | 1-6 hours | 40-90% | 40-90% | [3] |
| GDC-0084 | Mouse Brain | 25 mg/kg, p.o. | 1-6 hours | Up to 90% | Up to 90% | [5][6] |
| DS-7423 | U87 Tumor | Not Specified | 24 hours | Marked Reduction | Marked Reduction | [3] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition in Orthotopic Glioblastoma Models)
| Compound | Model | Dose | Endpoint | Tumor Growth Inhibition | Reference |
| This compound | U87 | 40 mg/kg, p.o. | Not Specified | 90% | [3] |
| This compound | GS2 | 40 mg/kg, p.o. | Not Specified | 50% | [3] |
| GDC-0084 | U87 | 15 mg/kg, p.o. | 4 weeks | 70% | [2][5] |
| GDC-0084 | GS2 | 15 mg/kg, p.o. | 4 weeks | 40% | [2][5] |
| GDC-0941 | U87MG | 150 mg/kg, p.o. | Not Specified | 98% | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for validating the on-target activity of PI3K/mTOR inhibitors in vivo.
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kaziatherapeutics.com [kaziatherapeutics.com]
- 3. Preclinical therapeutic efficacy of a novel blood-brain barrier-penetrant dual PI3K/mTOR inhibitor with preferential response in PI3K/PTEN mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brain Distribution and Efficacy of the Brain Penetrant PI3K Inhibitor GDC-0084 in Orthotopic Mouse Models of Human Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
GNE-317 Demonstrates Preclinical Efficacy in Glioblastoma Xenograft Models: A Comparative Analysis
New Rochelle, NY – The brain-penetrant dual PI3K/mTOR inhibitor, GNE-317, has shown significant anti-tumor activity in multiple preclinical models of glioblastoma multiforme (GBM), the most aggressive form of brain cancer. This report provides a comparative guide to the efficacy of this compound in different GBM xenograft models, alongside data from other PI3K pathway inhibitors, offering researchers and drug development professionals a consolidated resource for evaluating its potential.
Glioblastoma is characterized by rapid, infiltrative growth and a high frequency of alterations in the PI3K/Akt/mTOR signaling pathway, making it a key target for novel therapeutics. This compound has been specifically engineered to overcome the blood-brain barrier, a major obstacle in the treatment of brain tumors.
Comparative Efficacy of this compound in GBM Xenograft Models
This compound has been evaluated in several well-established and patient-derived GBM xenograft models, demonstrating notable tumor growth inhibition and a survival benefit. The U87MG and GS2 cell line-derived xenografts, as well as the patient-derived GBM10 model, have been key in establishing its preclinical efficacy. In the U87 model, this compound achieved a remarkable 90% tumor growth inhibition, while in the GS2 model, a 50% inhibition was observed.[1] Furthermore, in the GBM10 orthotopic model, treatment with this compound resulted in a significant survival benefit.[1] One study reported an extension of median survival from 55.5 to 75 days in the GBM10 model.
A broader investigation in a panel of Mayo Clinic's primary GBM patient-derived xenografts (PDXs) revealed a spectrum of responses to this compound. While a direct correlation with EGFR or PTEN status alone was not consistently observed, the inhibitor did extend survival in four out of five patient-derived xenograft lines where either the EGFR or PTEN pathway was deregulated. When combined with bevacizumab, this compound demonstrated a synergistic effect, significantly increasing survival in several GBM PDX models.
| GBM Xenograft Model | This compound Efficacy Metric | Quantitative Data | Alternative PI3K Inhibitor | Efficacy Metric | Quantitative Data |
| U87MG | Tumor Growth Inhibition | 90%[1] | GDC-0941 | Tumor Growth Inhibition | 98%[2] |
| DS-7423 | Median Survival | 46 days (vs. 30 days vehicle)[3] | |||
| GS2 | Tumor Growth Inhibition | 50%[1] | XL765 | Metabolic Changes | Lower lactate/pyruvate ratio |
| GBM10 | Survival Benefit | Median survival extended from 55.5 to 75 days | |||
| GSC11 | DS-7423 | Median Survival | 61 days (vs. 47 days vehicle)[3] | ||
| A172 | XL765 | Tumor Growth Suppression | Significant | ||
| Mayo PDX Panel | Survival Benefit Ratio | Varied across lines |
Experimental Protocols
The preclinical evaluation of this compound and other PI3K inhibitors in GBM xenograft models relies on standardized and reproducible experimental protocols. The following table summarizes a general methodology for these studies.
| Experimental Step | Protocol |
| Cell Lines and Culture | Human GBM cell lines (e.g., U87MG, GS2) or patient-derived xenograft cells are cultured in appropriate media, typically DMEM supplemented with 10% fetal bovine serum and antibiotics. |
| Animal Models | Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor cells. |
| Orthotopic Xenograft Establishment | A suspension of GBM cells (typically 1 x 10^5 to 1 x 10^6 cells in a small volume of sterile PBS or media) is stereotactically injected into the brain of anesthetized mice. The injection coordinates are precisely determined to target specific brain regions, such as the striatum. |
| Drug Administration | This compound is typically administered orally (p.o.) at doses ranging from 30-40 mg/kg. Treatment schedules can vary, but often involve daily administration. |
| Tumor Growth Monitoring | Tumor growth is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cell lines) or magnetic resonance imaging (MRI). Tumor volume can be calculated from these images. |
| Efficacy Endpoints | Primary endpoints include tumor growth inhibition, calculated as the percentage reduction in tumor volume compared to a vehicle-treated control group, and overall survival, analyzed using Kaplan-Meier curves. |
| Biomarker Analysis | At the end of the study, brain and tumor tissues are often collected for immunohistochemical or western blot analysis of key signaling proteins (e.g., phosphorylated Akt, S6) to confirm target engagement. |
Visualizing the Science: Signaling Pathways and Experimental Workflows
To better understand the mechanism of action of this compound and the experimental design of these preclinical studies, the following diagrams are provided.
Conclusion
The available preclinical data strongly support the continued investigation of this compound as a promising therapeutic agent for glioblastoma. Its ability to penetrate the blood-brain barrier and inhibit the PI3K/mTOR pathway translates to significant anti-tumor activity in a variety of GBM xenograft models. The comparative data presented here highlight its efficacy relative to other PI3K inhibitors and provide a foundation for the design of future preclinical and clinical studies. Further research focusing on predictive biomarkers and combination therapies will be crucial in optimizing the clinical application of this compound for patients with this devastating disease.
References
GNE-317: A Comparative Analysis of Off-Target Effects in mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal regulator of cell growth and metabolism, making it a prime target in cancer therapy. While mTOR inhibitors have shown clinical efficacy, their off-target effects can lead to dose-limiting toxicities and impact therapeutic outcomes. This guide provides a comparative analysis of the off-target profiles of GNE-317, a brain-penetrant dual PI3K/mTOR inhibitor, against other well-established mTOR inhibitors, everolimus (B549166) and rapamycin. Due to the limited public availability of comprehensive off-target screening data for this compound, this guide incorporates data from its structural analog, GDC-0980 (apitolisib), to infer a potential selectivity profile.
Executive Summary
This compound is distinguished by its ability to cross the blood-brain barrier, offering a therapeutic advantage for central nervous system malignancies. While direct, comprehensive kinome-wide off-target data for this compound is not publicly available, analysis of its analog GDC-0980 suggests a high degree of selectivity for PI3K and mTOR kinases over other protein kinases. In contrast, the off-target effects of the allosteric mTOR inhibitors everolimus and rapamycin are primarily understood through their clinical side-effect profiles, which include metabolic dysregulation and immunosuppression. This guide presents available quantitative data, detailed experimental methodologies for assessing kinase inhibition, and visual representations of the involved signaling pathways to aid researchers in making informed decisions for their drug development programs.
Comparative Analysis of Off-Target Profiles
This compound was developed as an analog of GDC-0980 with improved brain penetrance due to its reduced affinity for efflux transporters.[1][2] GDC-0980 has been shown to be a potent inhibitor of Class I PI3K isoforms and mTOR.[3][4] It is reported to be highly selective against other PI3K-related kinase (PIKK) family members.[5] Preclinical studies with this compound have noted hyperglycemia as a potential on-target side effect, consistent with the inhibition of the PI3K/mTOR pathway.[6]
Everolimus and rapamycin, as rapalogs, primarily act as allosteric inhibitors of mTORC1. Chronic exposure to rapamycin can also inhibit mTORC2.[7] Their off-target effects are generally understood from their clinical use and include metabolic changes like hyperglycemia and hyperlipidemia, as well as immunosuppression.[8][9][10] Some research suggests that rapamycin itself is highly specific to mTOR.[11]
Quantitative Data on Inhibitor Selectivity
The following tables summarize the available quantitative data on the inhibitory activity of GDC-0980 (as a proxy for this compound's class) against its primary targets. Comprehensive, directly comparable off-target data for this compound, everolimus, and rapamycin across a wide kinase panel is not currently available in the public literature.
Table 1: On-Target Inhibitory Activity of GDC-0980 (Apitolisib)
| Target | IC50 (nM) | Ki (nM) |
| PI3Kα | 5[3][5] | - |
| PI3Kβ | 27[3][5] | - |
| PI3Kδ | 7[3][5] | - |
| PI3Kγ | 14[3][5] | - |
| mTOR | - | 17[3][5] |
Table 2: Selectivity of GDC-0980 (Apitolisib) Against Other PIKK Family Kinases
| Kinase | IC50 (nM) |
| C2alpha | 1300[5] |
| C2beta | 794[5] |
| VPS34 | 2000[5] |
| PI4Kalpha | >10,000[5] |
| PI4Kbeta | >10,000[5] |
| DNA-PK (Kiapp) | 623[5] |
Signaling Pathways
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. mTOR exists in two distinct complexes, mTORC1 and mTORC2, with different downstream effectors. Dual PI3K/mTOR inhibitors like this compound target the pathway at multiple nodes, potentially leading to a more profound and durable inhibition.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Protocols
To assess the off-target effects of mTOR inhibitors, several high-throughput screening assays can be employed. The following are detailed methodologies for two widely used platforms.
KINOMEscan® Assay
The KINOMEscan® platform is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Experimental Workflow:
Caption: KINOMEscan® experimental workflow.
Methodology:
-
Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.[6][12]
-
Binding Competition: The DNA-tagged kinase, immobilized ligand, and test compound are combined and incubated. The test compound competes with the immobilized ligand for binding to the kinase's active site.[6]
-
Quantification: After incubation, the mixture is washed to remove unbound kinase. The amount of kinase bound to the immobilized ligand is then quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).[6]
-
Data Analysis: A low qPCR signal indicates that the test compound has successfully competed with the immobilized ligand and bound to the kinase, signifying a strong interaction. The results are often reported as "percent of control," where the control is a DMSO-treated sample.[12] Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.
LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay used to measure the binding of inhibitors to kinases.
Experimental Workflow:
Caption: LanthaScreen® experimental workflow.
Methodology:
-
Reagent Preparation: Prepare solutions of the test compound, a mixture of the kinase and a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.[13]
-
Assay Procedure:
-
Add the test compound to the wells of a microplate.
-
Add the kinase/antibody mixture.
-
Add the tracer to initiate the binding reaction.[13]
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.[13]
-
Signal Detection: In the absence of an inhibitor, the tracer and the antibody-bound kinase are in close proximity, resulting in a high FRET signal. When an inhibitor displaces the tracer, the FRET signal is reduced. The TR-FRET signal is read on a compatible plate reader.[14]
-
Data Analysis: The ratio of the acceptor and donor emission signals is calculated to determine the extent of inhibition. IC50 values are determined by performing the assay with a serial dilution of the inhibitor.
Conclusion
This compound represents a promising therapeutic agent, particularly for brain cancers, due to its dual PI3K/mTOR inhibitory activity and ability to penetrate the central nervous system. While a comprehensive, direct comparison of its off-target profile with other mTOR inhibitors is currently lacking in publicly available literature, the high selectivity of its analog, GDC-0980, suggests a potentially favorable off-target profile for this compound within its chemical class. In contrast, the off-target effects of everolimus and rapamycin are primarily characterized by their clinical side-effect profiles. Further head-to-head kinase profiling studies are necessary to definitively delineate the comparative off-target landscape of these inhibitors and to guide the development of next-generation mTOR-targeted therapies with improved safety and efficacy. Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to conduct their own comparative analyses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Decreased affinity for efflux transporters increases brain penetrance and molecular targeting of a PI3K/mTOR inhibitor in a mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gethealthspan.com [gethealthspan.com]
- 8. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the path to age-defying therapies | Whitehead Institute [wi.mit.edu]
- 10. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. [PDF] Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors | Semantic Scholar [semanticscholar.org]
GNE-317 Efficacy in PI3K/PTEN Mutant Versus Wild-Type Glioma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of GNE-317, a brain-penetrant dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitor, in glioblastoma (GBM) models with varying PI3K/PTEN pathway status. The data presented herein is compiled from published preclinical studies to aid in the evaluation of this compound as a potential therapeutic agent for gliomas.
Executive Summary
Glioblastoma is the most aggressive primary brain tumor, frequently characterized by alterations in the PI3K/PTEN signaling pathway.[1][2][3] Loss of the tumor suppressor PTEN or activating mutations in PI3K are common events, leading to uncontrolled cell growth and survival.[3] this compound is a potent, brain-penetrant dual inhibitor of PI3K and mTOR, designed to target this aberrant signaling in brain tumors.[4][5][6] Preclinical evidence suggests that the efficacy of this compound may be influenced by the mutational status of the PI3K/PTEN pathway in glioma cells. While a direct, statistically significant correlation between PTEN status alone and this compound efficacy has not been consistently demonstrated, a trend towards improved survival has been observed in models with deregulated EGFR or PTEN.[4] This guide synthesizes the available quantitative data and experimental methodologies to provide a clear comparison of this compound's activity in PI3K/PTEN mutant versus wild-type glioma models.
Data Presentation
In Vivo Efficacy of this compound in Orthotopic Glioblastoma Xenograft Models
The following table summarizes the in vivo efficacy of this compound in a panel of patient-derived glioblastoma xenografts with defined PTEN status. The data is adapted from a preclinical study that evaluated the survival benefit of this compound in an orthotopic mouse model.[4]
| GBM Xenograft Line | PTEN Status | EGFR Status | This compound Treatment Response (Survival Benefit Ratio*) |
| PTEN-Deficient Lines | |||
| GBM6 | TBD | Amplified | Responder |
| GBM8 | HD | WT | Responder |
| GBM10 | WT | Amplified | Responder |
| GBM12 | HD | WT | Responder |
| GBM59 | del | Amplified | Non-Responder |
| PTEN Wild-Type Lines | |||
| GBM22 | WT | Amplified | Responder |
| GBM84 | WT | WT | Non-Responder |
| GBM115 | WT | WT | Non-Responder |
| GBM116 | WT | WT | Non-Responder |
| GBM122 | WT | Amplified | Non-Responder |
*Survival Benefit Ratio is the ratio of the median survival of the this compound treated group to the placebo group. A "Responder" classification indicates a statistically significant (P<0.05) survival difference.[4] *Abbreviations: TBD = To Be Determined; HD = Homozygous Deletion; WT = Wild Type; del = Deletion in.[4]
A separate study demonstrated significant tumor growth inhibition in the U87 glioblastoma model, which is known to be PTEN-mutant.[5][7]
| Glioblastoma Model | PTEN Status | This compound Treatment (40 mg/kg, p.o.) | Tumor Growth Inhibition |
| U87 Orthotopic Xenograft | Mutant | Daily for 3 weeks | 90% |
| GS2 Orthotopic Xenograft | Not Specified | Daily for 6 weeks | 50% |
In Vitro Efficacy of this compound in Glioblastoma Cell Lines
The following table presents the 50% inhibitory concentration (IC50) of this compound in a selection of glioblastoma cell lines as determined by a CyQUANT cell proliferation assay.[4] The specific PTEN status for each of these cell lines was not detailed in the referenced abstract.
| GBM Cell Line | IC50 (μM) |
| GBM22 | 0.26 ± 0.14 |
| GBM6 | 0.59 ± 0.50 |
| GBM10 | 0.72 ± 0.40 |
| GBM84 | 3.49 ± 1.64 |
Experimental Protocols
PI3K/AKT/mTOR Signaling Pathway in Glioma
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. In many gliomas, this pathway is constitutively active due to mutations in key components. Loss of the tumor suppressor PTEN, a negative regulator of PI3K, is a common alteration that leads to the hyperactivation of this cascade. This compound is designed to inhibit both PI3K and mTOR, thereby blocking signaling at two crucial nodes.
Orthotopic Glioblastoma Xenograft Model Workflow
The in vivo efficacy of this compound was evaluated using orthotopic xenograft models, which involve the implantation of human glioblastoma cells into the brains of immunodeficient mice. This model system closely mimics the growth and invasion of human gliomas.
Detailed Methodologies:
-
Cell Lines and Animal Models:
-
In vivo studies utilized patient-derived primary glioblastoma xenograft lines (e.g., GBM6, GBM8, GBM10, etc.) and the established U87MG (PTEN mutant) and GS2 cell lines.[4][5]
-
Orthotopic tumors were established by intracranial injection of glioma cells into immunodeficient mice (e.g., nude mice).[8][9][10]
-
-
Drug Administration:
-
In Vitro Cell Proliferation Assay (CyQUANT Assay):
-
The in vitro sensitivity of GBM cell lines to this compound was determined using the CyQUANT cell proliferation assay.[4]
-
Principle: This assay measures the cellular DNA content as an indicator of cell number. A fluorescent dye (CyQUANT GR) binds to nucleic acids, and the fluorescence intensity is proportional to the number of cells.
-
General Protocol:
-
GBM cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
The growth medium is removed, and the cells are lysed using a buffer containing the CyQUANT GR dye.
-
Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
The IC50 value, the concentration of the drug that inhibits cell proliferation by 50%, is calculated from the dose-response curve.[4][9][11][12][13]
-
-
-
Orthotopic Xenograft Studies:
-
Tumor Implantation: A specific number of GBM cells (e.g., 1 x 10^5 to 5 x 10^5 cells) are stereotactically injected into the brain (e.g., striatum) of anesthetized mice.[8][10][14][15]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[16]
-
Treatment and Efficacy Evaluation: Once tumors are established, mice are randomized into treatment and control (vehicle) groups. The primary endpoints for efficacy are typically tumor growth inhibition (measured by changes in tumor volume) and overall survival.[4][5]
-
Conclusion
The available preclinical data indicates that this compound, a brain-penetrant dual PI3K/mTOR inhibitor, demonstrates activity against glioblastoma models. While there is a strong biological rationale for increased sensitivity in tumors with a deregulated PI3K/PTEN pathway, the direct correlation with PTEN status alone in preclinical studies is not consistently strong when considered as a single biomarker. However, the observation that this compound extends survival in a majority of glioma models with either EGFR or PTEN alterations suggests that a broader deregulation of the RTK/PI3K network may be a better predictor of response. Further investigation with larger panels of molecularly characterized glioma models is warranted to refine the patient population most likely to benefit from this compound treatment. The experimental protocols described provide a framework for such future preclinical evaluations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 5. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]
- 13. CyQUANT Direct Microplate Reagent for Cell Viability Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 15. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Head-to-Head Comparison: GNE-317 and NVP-BEZ235 in PI3K/mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of two prominent dual PI3K/mTOR inhibitors, GNE-317 and NVP-BEZ235, is presented below. This guide synthesizes available preclinical data to offer a comparative overview of their mechanisms of action, potency, and therapeutic potential, particularly in oncology.
This compound and NVP-BEZ235 are both potent, small molecule inhibitors that target the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. These pathways are critical regulators of cell growth, proliferation, survival, and metabolism, and their dysregulation is a frequent driver of cancer. By dually targeting both PI3K and mTOR, these inhibitors aim to achieve a more comprehensive and durable blockade of this oncogenic signaling network. A key differentiator is this compound's design for enhanced brain penetrance, making it a candidate for treating central nervous system (CNS) malignancies.
Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway
Both this compound and NVP-BEZ235 function as ATP-competitive inhibitors of the kinase domains of PI3K and mTOR. The PI3K/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K. Activated PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Akt, in turn, phosphorylates a multitude of substrates that promote cell survival and proliferation. A key downstream effector of Akt is mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is a central regulator of protein synthesis and cell growth, while mTORC2 is involved in the full activation of Akt. By inhibiting both PI3K and mTOR, this compound and NVP-BEZ235 disrupt this entire signaling axis, leading to the suppression of tumor cell growth and survival.
In Vitro Performance: Potency and Cellular Effects
Direct head-to-head comparisons of this compound and NVP-BEZ235 in the same cancer cell lines are limited in publicly available literature. However, by compiling data from various studies, a comparative overview of their in vitro potency can be assembled.
Table 1: Comparative In Vitro Potency (IC50/EC50/Ki in nM)
| Compound | Target/Assay | Cell Line | IC50/EC50/Ki (nM) | Reference |
| This compound | PI3Kα (Ki) | - | 2 | [1] |
| Cytotoxicity (EC50) | PC3 (Prostate) | 132 | [2] | |
| Cytotoxicity (EC50) | A172 (Glioblastoma) | 240 | [2] | |
| NVP-BEZ235 | p110α (IC50) | - | 4 | [3] |
| p110β (IC50) | - | 75 | [3] | |
| p110γ (IC50) | - | 5 | [3] | |
| p110δ (IC50) | - | 7 | [3] | |
| Cell Proliferation (IC50) | U87MG (Glioblastoma) | Low nM range | [4] | |
| Cell Proliferation (IC50) | K562/A (Leukemia) | ~200 (for significant effect) | [5] | |
| Cell Viability (IC50) | Colorectal Cancer Cell Lines | 9.0-14.3 | [6] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Both inhibitors demonstrate potent activity in the low nanomolar range against their targets and in cellular proliferation assays. NVP-BEZ235 has been extensively characterized across a wide range of cancer cell lines, consistently showing potent anti-proliferative effects.[4][5][6] this compound also shows potent cytotoxic activity against various cancer cell lines, including those of prostate and brain origin.[2]
Cellularly, both compounds have been shown to induce cell cycle arrest, primarily at the G0/G1 phase, and to trigger apoptosis.[5][7] For instance, NVP-BEZ235 treatment in doxorubicin-resistant K562 leukemia cells led to G0/G1 arrest and a significant increase in apoptosis.[5]
In Vivo Performance: Efficacy in Preclinical Models
A significant advantage of this compound lies in its ability to cross the blood-brain barrier (BBB). This property was specifically engineered to enable its use in treating brain tumors.[8] In orthotopic glioblastoma models, this compound demonstrated significant tumor growth inhibition and survival benefits.[8][9] For example, in U87, GS2, and GBM10 orthotopic models, this compound achieved tumor growth inhibition of up to 90% and extended survival.[8]
NVP-BEZ235 has also shown potent in vivo antitumor activity in various xenograft models, including those for glioma, renal cell carcinoma, and colorectal cancer.[4][6][10] In a U87 glioma xenograft model, NVP-BEZ235 treatment significantly prolonged the survival of tumor-bearing animals.[4] In renal cell carcinoma xenografts, NVP-BEZ235 induced growth arrest more effectively than the mTORC1 inhibitor rapamycin.[10]
Table 2: Comparative In Vivo Efficacy
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| This compound | U87, GS2, GBM10 Glioblastoma Orthotopic Models | 30-40 mg/kg, p.o. | Tumor growth inhibition (50-90%), survival benefit. | [8][9] |
| GL261 Glioblastoma Orthotopic Model | 30 mg/kg, p.o. | No significant survival benefit in this specific aggressive model. | [11] | |
| NVP-BEZ235 | U87 Glioma Intracranial Model | 25-45 mg/kg, p.o. | Extended median survival. | [4] |
| 786-O & A498 Renal Cell Carcinoma Xenografts | Not specified | Induced growth arrest, more effective than rapamycin. | [10] | |
| Colorectal Cancer GEMM | Not specified | 43% decrease in tumor size. | [6] |
Experimental Protocols
To provide a framework for comparative studies, detailed methodologies for key experiments are outlined below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or NVP-BEZ235 for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis of PI3K/mTOR Pathway
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound or NVP-BEZ235 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, S6K, 4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative phosphorylation levels.
Conclusion
Both this compound and NVP-BEZ235 are potent dual PI3K/mTOR inhibitors with significant anti-cancer activity in preclinical models. NVP-BEZ235 has been more broadly characterized across various cancer types, demonstrating consistent efficacy. The defining feature of this compound is its enhanced brain penetrance, which makes it a particularly promising agent for the treatment of glioblastoma and other CNS malignancies. The choice between these inhibitors for further preclinical or clinical development would likely depend on the specific cancer type being targeted, with this compound holding a clear advantage for brain tumors. Further direct head-to-head comparative studies are warranted to more definitively delineate their relative efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Video: Author Spotlight: Modeling Brain Tumors In Vivo Using Electroporation-Based Delivery of Plasmid DNA Representing Patient Mutation Signatures [jove.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
GNE-317 Combination Therapy vs. Monotherapy: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GNE-317, a potent, brain-penetrant dual inhibitor of PI3K and mTOR, has demonstrated significant preclinical activity in glioblastoma (GBM) models. This guide provides a comparative analysis of this compound as a monotherapy versus its use in combination with other agents, supported by available experimental data.
Executive Summary
This compound effectively suppresses the PI3K/mTOR signaling pathway in preclinical GBM models, leading to tumor growth inhibition and prolonged survival. While monotherapy shows promise, emerging data suggests that combination strategies, such as with the anti-angiogenic agent bevacizumab, may offer enhanced therapeutic benefit. This guide synthesizes the current preclinical evidence, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.
Data Presentation
Table 1: In Vitro Efficacy of this compound Monotherapy in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Key Molecular Characteristics |
| GBM6 | 0.59 ± 0.50 | EGFR amplified, PTEN wild-type |
| GBM10 | 0.72 ± 0.40 | EGFR wild-type, PTEN deleted |
| GBM22 | 0.26 ± 0.14 | EGFR amplified, PTEN wild-type |
| GBM84 | 3.49 ± 1.64 | EGFR wild-type, PTEN wild-type |
Data from a CyQUANT cell proliferation assay.[1]
Table 2: In Vivo Efficacy of this compound Monotherapy in Orthotopic Glioblastoma Xenograft Models
| Xenograft Model | Treatment | Median Survival Benefit Ratio (vs. Placebo) | Tumor Growth Inhibition | Notes |
| U87 | This compound (30 mg/kg, daily) | Significant | - | Responded to this compound |
| GS2 | This compound (30 mg/kg, daily) | Moderate | - | Responded to this compound |
| GBM10 | This compound (30 mg/kg, daily) | 1.31 | - | Responded to this compound |
| GBM12 | This compound (30 mg/kg, daily) | 1.14 | - | Non-responder |
| GBM14 | This compound (30 mg/kg, daily) | 1.05 | - | Non-responder |
Survival benefit was determined by the Log-rank Kaplan-Meier method.[1]
Table 3: In Vivo Efficacy of this compound Combination Therapy in Orthotopic Glioblastoma Xenograft Models
| Xenograft Model | Treatment | Median Survival Benefit Ratio (vs. Placebo) | P-value (vs. most effective single agent) |
| GBM8 | This compound + Bevacizumab | 1.47 | ≤0.01 |
| GBM10 | This compound + Bevacizumab | 1.75 | <0.0001 |
| GBM59 | This compound + Bevacizumab | 1.74 | ≤0.01 |
Data from an orthotopic xenograft model evaluating the combination of this compound (30 mg/kg, daily) and bevacizumab.[1]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for preclinical evaluation.
Caption: PI3K/mTOR signaling pathway inhibited by this compound.
References
Reproducibility of GNE-317 Preclinical Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GNE-317 is a potent, brain-penetrant dual inhibitor of PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin), designed to have reduced affinity for efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[1][][3] Its ability to cross the blood-brain barrier makes it a candidate for treating primary and metastatic brain tumors.[1] This guide provides a comparative analysis of published preclinical efficacy studies of this compound, focusing on the reproducibility of its anti-cancer effects in different tumor models.
Quantitative Efficacy Data
The preclinical efficacy of this compound has been evaluated in various cancer models, primarily glioblastoma (GBM), with differing outcomes. The following tables summarize the key quantitative data from these studies.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| GBM6 | Cell Proliferation (CyQUANT) | 0.59 ± 0.50 | [4] |
| GBM10 | Cell Proliferation (CyQUANT) | 0.72 ± 0.40 | [4] |
| GBM22 | Cell Proliferation (CyQUANT) | 0.26 ± 0.14 | [4] |
| GBM84 | Cell Proliferation (CyQUANT) | 3.49 ± 1.64 | [4] |
| PC3 (Prostate Cancer) | Cell Proliferation | 0.132 | [5] |
| A172 (Glioblastoma) | Cell Proliferation | 0.240 | [5] |
| GL261 (Glioblastoma) | Cytotoxicity (MTS) | Similar to GDC-0980 | [6][7] |
| Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines. |
| Animal Model | Tumor Model | This compound Dose | Efficacy | Reference |
| Mouse | U87 Orthotopic | 40 mg/kg, p.o. | 90% tumor growth inhibition | [1][3] |
| Mouse | GS2 Orthotopic | 40 mg/kg, p.o. | 50% tumor growth inhibition | [1][3] |
| Mouse | GBM10 Orthotopic | 30 mg/kg, p.o. | Extended median survival from 55.5 to 75 days | [3] |
| Mouse | U87MG/M Xenograft | 10-40 mg/kg | Reduced tumor growth | [5] |
| Mouse | GL261 Orthotopic | 30 mg/kg, p.o. | No significant change in tumor growth or survival benefit | [6][7] |
| Mouse (NSG) | A2058 & H1 Melanoma Brain Metastasis (Preventive) | 2.5 mg/kg/day, p.o. | Reduced growth rate and number of brain metastases; increased overall survival | [8] |
| Table 2: In Vivo Efficacy of this compound in Orthotopic and Xenograft Models. |
| Biomarker | Tissue | This compound Dose (Mouse) | Modulation | Reference |
| pAkt, pS6 | Brain | 40 mg/kg, p.o. | 40-90% suppression up to 6 hours post-dose | [1][] |
| pAkt, p4EBP1, pS6 | Brain | 50 mg/kg | 80%, 84%, and 92% inhibition, respectively | [9] |
| p-Akt, p-S6, p-4EBP1 | Tumor and surrounding rim | 30 mg/kg, p.o. (3 doses) | Decreased staining compared to vehicle | [10] |
| Table 3: Pharmacodynamic Biomarker Modulation by this compound in Mouse Brain. |
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of scientific findings. Below are the protocols for key experiments cited in the studies.
In Vitro Cell Proliferation Assays
-
CyQUANT Assay (for GBM xenografts):
-
Cell lines: GBM6, GBM10, GBM22, GBM84.
-
Protocol: Cells were assayed for proliferation using the CyQUANT kit. The inhibitory concentration of 50% (IC50) was determined.[4]
-
-
MTS Assay (for GL261 cells):
-
Cell line: GL261-GFP-Luc.
-
Protocol: 2000 cells per well were plated in a 96-well format. Cells were incubated with this compound or vehicle (DMSO) for 48 hours. Cell viability was assessed using an MTS assay, with absorbance read at 490 nm.[7]
-
In Vivo Orthotopic Xenograft Studies
-
U87, GS2, and GBM10 Models:
-
Animal Model: Not specified, likely immunodeficient mice.
-
Tumor Implantation: U87, GS2, or GBM10 cells were implanted intracranially.
-
Treatment: Mice with established tumors were randomized to receive daily oral dosing of this compound (30 or 40 mg/kg) or a placebo.[1][3][4]
-
Endpoints: Tumor growth was measured, and for the GBM10 model, survival was the primary endpoint.[1][3]
-
-
GL261 Model:
-
Animal Model: C57BL/6J mice.
-
Tumor Implantation: GL261-GFP-Luc cells were implanted intracranially.
-
Treatment: Seven days after implantation, mice were treated daily with this compound (30 mg/kg), GDC-0980 (7.5 mg/kg), or vehicle.[6][7]
-
Endpoints: Tumor growth was monitored weekly via bioluminescence imaging, and overall survival was assessed.[6][7]
-
Pharmacodynamic (PD) Biomarker Analysis
-
Sample Collection: Tumor-bearing or healthy mice were administered this compound. At specified time points (e.g., 1 or 6 hours after the final dose), mice were euthanized, and brains were collected.[1][10]
-
Analysis: Brain or tumor tissue was processed for analysis. Levels of phosphorylated proteins (pAkt, pS6, p4EBP1) were measured, often by immunohistochemistry, to assess the inhibition of the PI3K/mTOR pathway.[1][10]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound dually inhibits PI3K and mTORC1 signaling.
Caption: Generalized workflow for this compound preclinical evaluation.
Discussion on Reproducibility
Consistent Findings:
-
Brain Penetration and Target Engagement: There is consistent evidence that this compound effectively crosses the blood-brain barrier and inhibits its targets, PI3K and mTOR, in the brain and in intracranial tumors.[1][][9][10] This is demonstrated by the significant and rapid reduction of downstream pharmacodynamic biomarkers like pAkt and pS6.[1][][9]
-
Efficacy in Specific GBM Models: this compound has shown efficacy in reducing tumor growth and/or providing a survival benefit in multiple GBM models, including U87, GS2, and GBM10.[1][3]
Inconsistent Findings and Potential Explanations:
-
Model-Dependent Efficacy: A notable inconsistency is the lack of efficacy observed in the GL261 glioma model, which contrasts with the positive results in other GBM models.[6][7] The publications suggest this discrepancy is likely due to the specific genetic makeup of the GL261 cell line, which may confer resistance to PI3K/mTOR inhibition.[10] This highlights that the efficacy of this compound is context- and model-dependent.
-
Preventive vs. Therapeutic Efficacy: In melanoma brain metastasis models, this compound showed only modest effects when used to treat established metastases. However, it was highly effective in a preventive setting, even at low doses, by inhibiting the initial steps of metastasis. This suggests the therapeutic window and optimal clinical application may vary depending on the stage of the disease.
-
Role of EGFR/PTEN Status: One study hypothesized that tumors with EGFR hyper-activation or PTEN deficiency would be most sensitive to this compound.[4] While there was a trend, a strong correlation was not established, and in vitro response did not consistently predict in vivo efficacy.[4] This indicates that other genetic and epigenetic factors likely influence the response to this compound.
References
- 1. Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 8. The PI3K/Akt/mTOR pathway as a preventive target in melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Decreased affinity for efflux transporters increases brain penetrance and molecular targeting of a PI3K/mTOR inhibitor in a mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling GNE-317
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent, research-grade compounds like GNE-317. This dual inhibitor of PI3Kα and mTOR, while a valuable tool in cancer research, necessitates stringent handling protocols to minimize exposure and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, the compound should be handled with a high degree of caution as a potentially hazardous substance. General safety protocols for potent, biologically active small molecules and kinase inhibitors should be strictly followed. A multi-layered approach to PPE is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: A NIOSH-approved N95 or higher-rated respirator is crucial to prevent the inhalation of fine powders. - Gloves: Double-gloving with two pairs of nitrile gloves is required. Gloves should be changed immediately upon contamination. - Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory. - Lab Coat: A dedicated, disposable, or non-absorbent lab coat should be worn. - Ventilation: All weighing and aliquoting activities must be performed within a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves are recommended. - Eye Protection: Chemical splash goggles or a face shield should be used, especially when there is a risk of splashing. - Lab Coat: A standard laboratory coat is required. - Ventilation: These tasks should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves are necessary. - Eye Protection: Safety glasses with side shields are required. - Lab Coat: A standard laboratory coat should be worn. - Biological Safety Cabinet: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves are recommended. - Eye Protection: Chemical splash goggles are required. - Lab Coat: A standard laboratory coat should be worn. |
Operational Plan for Safe Handling
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Storage and Logistics
-
Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Storage Conditions: this compound is typically stored at -20°C for long-term stability.[1] Always confirm the recommended storage conditions on the product vial or datasheet.
-
Labeling and Location: Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.
Handling Procedures
-
Designated Area: All work with this compound, from handling the solid form to preparing solutions, should be conducted in a designated and clearly marked area within the laboratory.
-
Ventilation: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, it must be thoroughly decontaminated after each use.
Solution Preparation
-
Environment: All procedures involving the handling of solid this compound must be conducted in a chemical fume hood.
-
Weighing: Use a precision balance within the fume hood. Handle the solid compound with care to avoid generating dust.
-
Solvent Addition: this compound is soluble in DMSO.[1] Slowly add the desired solvent to the vial containing the solid compound.
-
Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.
Emergency Procedures and First Aid
In the event of exposure, immediate action is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. These items should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
Experimental Workflow and Signaling Pathway
To visualize the safe handling workflow and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: this compound inhibits both PI3Kα and mTOR.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
